molecular formula C40H76N8O12 B1192581 DOTA-(t-Butyl)3-PEG5-azide

DOTA-(t-Butyl)3-PEG5-azide

货号: B1192581
分子量: 861.1 g/mol
InChI 键: ZAFZQMAHXFLVMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DOTA-(t-Butyl)3-PEG5-azide is a PEG Linker.

属性

分子式

C40H76N8O12

分子量

861.1 g/mol

IUPAC 名称

tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49)

InChI 键

ZAFZQMAHXFLVMX-UHFFFAOYSA-N

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DOTA-(t-Butyl)3-PEG5-azide

产品来源

United States

Foundational & Exploratory

DOTA-(t-Butyl)3-PEG5-azide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and molecular imaging. This molecule incorporates three key functional components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with its carboxylic acid groups protected by t-butyl esters, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functionalities makes it an invaluable tool for linking biomolecules to imaging agents or therapeutic payloads.

The DOTA moiety is a powerful chelating agent for various metal ions, including radionuclides used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), as well as lanthanides for magnetic resonance imaging (MRI). The t-butyl protecting groups prevent the carboxylates from participating in unintended reactions during synthesis and conjugation, and can be readily removed under acidic conditions to allow for metal chelation. The hydrophilic PEG5 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate. The terminal azide group allows for covalent attachment to alkyne- or cyclooctyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly efficient, specific, and biocompatible.

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, intended to assist researchers in its effective use.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the DOTA macrocycle functionalized with three t-butyl-protected acetate (B1210297) arms and one arm linked to a PEG5-azide chain.

Chemical Structure

G Chemical Structure of this compound cluster_DOTA DOTA Core cluster_arms Functional Arms N1 N C1 N1->C1 arm1 CH₂CO₂tBu N1->arm1 N2 N C3 N2->C3 arm2 CH₂CO₂tBu N2->arm2 N3 N C5 N3->C5 arm3 CH₂CO₂tBu N3->arm3 N4 N C7 N4->C7 arm4 CH₂CONH-(PEG)₅-N₃ N4->arm4 C2 C1->C2 C2->N2 C4 C3->C4 C4->N3 C6 C5->C6 C6->N4 C8 C7->C8 C8->N1

Caption: Schematic of this compound Structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various supplier technical data sheets.

PropertyValueReference(s)
Molecular Formula C₄₀H₇₆N₈O₁₂[1][2]
Molecular Weight 861.09 g/mol [1]
Exact Mass 860.5583[1]
Appearance Colorless to light yellow oil[3]
Purity Typically ≥95%[2][4]
Solubility Soluble in DMF and DCM[2]
Storage Conditions -20°C for long-term storage[2][3]

Applications in Research and Drug Development

This compound is a versatile linker primarily used in the development of complex biomolecular constructs for diagnostics and therapeutics.

Radiopharmaceutical Development

A primary application of this linker is in the synthesis of radiolabeled molecules for PET and SPECT imaging. The DOTA cage can be deprotected and subsequently chelated with medically relevant radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). The azide functionality allows for the conjugation of this radiometal-chelate complex to a targeting moiety, such as a peptide, antibody, or small molecule, that has been functionalized with an alkyne group. This enables the targeted delivery of the radioisotope to specific cells or tissues for imaging or radiotherapy.

PROTAC® Development

In the field of targeted protein degradation, this compound can serve as a component of a Proteolysis Targeting Chimera (PROTAC®).[5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this linker allows for its incorporation between a target-binding ligand and an E3 ligase-binding ligand.

Bioconjugation and Click Chemistry

The presence of a terminal azide group makes this molecule an ideal reagent for "click chemistry".[5] This set of reactions is known for its high yield, specificity, and biocompatibility. The azide can react with terminal alkynes in a copper(I)-catalyzed reaction (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free, strain-promoted reaction (SPAAC). This allows for the efficient and specific conjugation to a wide range of biomolecules that have been appropriately functionalized.

Experimental Protocols

General Workflow for Bioconjugation via CuAAC ("Click Chemistry")

This workflow outlines the general steps for conjugating this compound to an alkyne-functionalized biomolecule.

G General Workflow for CuAAC Bioconjugation reagent_prep Reagent Preparation: - Dissolve this compound in an appropriate solvent (e.g., DMSO). - Dissolve alkyne-biomolecule in an aqueous buffer. - Prepare stock solutions of copper(II) sulfate (B86663), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA). reaction_setup Reaction Setup: - In a reaction vessel, combine the alkyne-biomolecule solution, this compound solution, and the copper ligand. reagent_prep->reaction_setup reaction_initiation Reaction Initiation: - Add the copper(II) sulfate and sodium ascorbate (B8700270) solutions to initiate the reaction. reaction_setup->reaction_initiation incubation Incubation: - Allow the reaction to proceed at room temperature or 37°C for 1-4 hours. reaction_initiation->incubation purification Purification: - Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and catalyst. incubation->purification characterization Characterization: - Confirm the identity and purity of the conjugate using techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC. purification->characterization

Caption: CuAAC Bioconjugation Workflow.

Detailed Methodologies:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 mg/mL solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 50 mM stock solution of copper(II) sulfate in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Reaction Procedure:

    • In a microcentrifuge tube, combine the alkyne-biomolecule, this compound (typically in a 3-5 fold molar excess), and the THPTA ligand.

    • To initiate the reaction, add the copper(II) sulfate followed by the freshly prepared sodium ascorbate.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification and Analysis:

    • Upon completion, the reaction mixture can be purified by size-exclusion chromatography to remove small molecule reagents.

    • The purity of the final conjugate should be assessed by analytical HPLC.

    • The identity of the conjugate should be confirmed by mass spectrometry.

Deprotection and Radiolabeling

Following conjugation, the t-butyl protecting groups on the DOTA moiety must be removed to allow for radiolabeling.

  • Deprotection:

    • The purified conjugate is typically treated with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane.

    • The reaction is usually carried out at room temperature for 1-2 hours.

    • The deprotected conjugate is then purified, typically by HPLC.

  • Radiolabeling (e.g., with ⁶⁸Ga):

    • The deprotected conjugate is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

    • The ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator is added to the conjugate solution.

    • The reaction mixture is heated at 95°C for 5-10 minutes.

    • The radiolabeling efficiency is determined by radio-TLC or radio-HPLC.

    • The final radiolabeled product is typically purified using a C18 cartridge to remove unchelated ⁶⁸Ga.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and molecular imaging. Its well-defined structure, combining a protected DOTA chelator, a PEG spacer, and an azide handle for click chemistry, allows for the straightforward synthesis of complex bioconjugates. While detailed experimental data and peer-reviewed protocols for this specific molecule are not widely available, the general procedures outlined in this guide provide a solid foundation for its application in the laboratory. As with any chemical reagent, it is imperative that researchers perform appropriate characterization and optimization for their specific systems to ensure reliable and reproducible results.

References

An In-depth Technical Guide to the Application of DOTA-(t-Butyl)3-PEG5-azide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DOTA-(t-Butyl)3-PEG5-azide is a heterobifunctional linker at the forefront of radiopharmaceutical development and molecular imaging. Its unique tripartite structure, comprising a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) reactive group, offers a versatile platform for the precise construction of targeted imaging and therapeutic agents. This guide provides a comprehensive overview of its core applications, experimental methodologies, and the underlying chemical principles.

The core of this linker is the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, a highly efficient chelating agent renowned for its ability to form exceptionally stable complexes with a variety of radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radionuclide therapy. The three tert-butyl ester groups serve as protecting groups for the carboxylic acid arms of the DOTA cage, preventing unwanted side reactions during the conjugation process. These protecting groups can be efficiently removed under acidic conditions to allow for radiolabeling.

The PEG5 spacer, a five-unit polyethylene glycol chain, enhances the pharmacokinetic properties of the resulting bioconjugate. PEGylation is a well-established strategy to improve solubility, increase in vivo stability by reducing enzymatic degradation, and prolong circulation half-life. The azide (N3) group is a key functional handle for "click chemistry," a suite of bioorthogonal reactions that enable the efficient and specific covalent attachment of the linker to a biomolecule of interest, such as a peptide, antibody, or small molecule, that has been functionalized with a corresponding alkyne group.

Core Applications in Research

The primary application of this compound is in the development of targeted radiopharmaceuticals. This involves a multi-step process:

  • Bioconjugation: The azide group of the linker is covalently attached to a targeting molecule (e.g., a tumor-specific peptide) that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Deprotection: The tert-butyl ester protecting groups on the DOTA chelator are removed using an acid, such as trifluoroacetic acid (TFA), to expose the free carboxylic acids.

  • Radiolabeling: The deprotected DOTA-PEG-bioconjugate is then incubated with a solution containing the desired radiometal (e.g., Gallium-68) to form the final radiolabeled imaging or therapeutic agent.

This modular approach allows for the development of a wide range of targeted agents for applications in oncology, neurology, and cardiology.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for similar DOTA-conjugated and PEGylated systems to serve as a benchmark for researchers.

Table 1: Representative Radiolabeling Efficiencies of ⁶⁸Ga with DOTA-Conjugates

DOTA-Conjugate TypePrecursor AmountReaction Temperature (°C)Reaction Time (min)Radiolabeling Efficiency (%)Reference
DOTA-Peptide20 µg9020>95[1]
DOTA-PAMAM Dendrimer11.69 µM90-10030>93[2]
DOTA-CurcuminNot Specified9515-20>90[3]
DOTA-TOC5-20 µgNot SpecifiedNot Specified60.37 ± 28.56[4]

Table 2: Representative In Vitro Stability of ⁶⁸Ga-DOTA-Conjugates

DOTA-ConjugateMediumIncubation Time (min)Intact Conjugate (%)Reference
⁶⁸Ga-DOTA-CurcuminPBS12088 ± 3[3]
⁶⁸Ga-DOTA-CurcuminHuman Serum12085 ± 3[3]
⁶⁸Ga-DOTA-CurcuminWhole Human Blood12057 ± 3[3]
⁶⁸Ga-DOTA-TBIA101Whole Blood180≥97.2[5]
⁶⁸Ga-DOTA-TBIA101Plasma180≥97.2[5]
⁶⁸Ga-DOTA-TBIA101Serum180≥97.2[5]

Table 3: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Azides

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventYield (%)Reference
Alkyne-PeptideAzido-PEGCopper WireDMF~100[6]
Alkyne-PeptideAzido-PEGCuSO₄/NaAscDMF>95[6]
PEG-functionalized alkyneAzide-functionalized resorcinareneCuBr/PMDETADMF84[6]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. These should be considered as starting points and may require optimization for specific applications.

This protocol describes the conjugation of this compound to an alkyne-functionalized biomolecule.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule (e.g., peptide, protein)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Nitrogen or Argon gas

Procedure:

  • Prepare stock solutions of all reagents. Dissolve this compound and the alkyne-functionalized biomolecule in the reaction buffer. An organic co-solvent may be used to aid solubility.

  • In a reaction vial, combine the alkyne-functionalized biomolecule and a molar excess (typically 1.5-5 equivalents) of this compound.

  • Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Sparge the reaction mixture with nitrogen or argon gas and seal the vial.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Once the reaction is complete, the product can be purified using size-exclusion chromatography, reversed-phase HPLC, or other suitable methods to remove excess reagents and the copper catalyst.

This protocol outlines the removal of the t-butyl protecting groups from the DOTA chelator.

Materials:

  • DOTA(t-Butyl)3-PEG5-bioconjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Cold diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • Lyophilize the DOTA(t-Butyl)3-PEG5-bioconjugate to remove any residual water.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Dissolve the lyophilized conjugate in the cleavage cocktail.

  • Allow the reaction to proceed at room temperature for 2-4 hours under a nitrogen or argon atmosphere.

  • Following deprotection, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the deprotected product.

  • Wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the final deprotected DOTA-PEG5-bioconjugate under vacuum.

This protocol describes the chelation of ⁶⁸Ga to the deprotected DOTA-PEG5-bioconjugate.

Materials:

  • Deprotected DOTA-PEG5-bioconjugate

  • ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Sterile, metal-free water

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile, metal-free reaction vial, add the required amount of the deprotected DOTA-PEG5-bioconjugate (typically in the range of 10-50 µg).

  • Add the sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0-4.5.[1]

  • Add the ⁶⁸GaCl₃ eluate to the buffered conjugate solution.

  • Heat the reaction mixture at 90-95°C for 10-20 minutes.[1]

  • After cooling to room temperature, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A high radiochemical purity (>95%) is typically desired for in vivo applications.[4]

Mandatory Visualizations

G cluster_0 Bioconjugation (Click Chemistry) cluster_1 Deprotection cluster_2 Radiolabeling This compound This compound DOTA(tBu)3-PEG5-Triazole-Biomolecule DOTA(tBu)3-PEG5-Triazole-Biomolecule This compound->DOTA(tBu)3-PEG5-Triazole-Biomolecule Cu(I) or Strain Alkyne-Biomolecule Alkyne-Biomolecule Alkyne-Biomolecule->DOTA(tBu)3-PEG5-Triazole-Biomolecule DOTA-PEG5-Triazole-Biomolecule DOTA-PEG5-Triazole-Biomolecule DOTA(tBu)3-PEG5-Triazole-Biomolecule->DOTA-PEG5-Triazole-Biomolecule TFA Radiolabeled Bioconjugate Radiolabeled Bioconjugate DOTA-PEG5-Triazole-Biomolecule->Radiolabeled Bioconjugate Radiometal (e.g., 68Ga) Radiometal (e.g., 68Ga) Radiometal (e.g., 68Ga)->Radiolabeled Bioconjugate

Caption: Experimental workflow for creating a radiolabeled bioconjugate.

G Start Start Prepare Reagents Prepare Stock Solutions: - this compound - Alkyne-Biomolecule - CuSO4 & Ligand - Sodium Ascorbate Start->Prepare Reagents Combine Reactants Combine Alkyne-Biomolecule and This compound in buffer Prepare Reagents->Combine Reactants Add Catalyst Add CuSO4/Ligand and initiate with Sodium Ascorbate Combine Reactants->Add Catalyst React Incubate at Room Temperature (1-4 hours) Add Catalyst->React Purify Conjugate Purify DOTA(tBu)3-PEG5-Conjugate (e.g., HPLC, SEC) React->Purify Conjugate Deprotect Treat with TFA cocktail (2-4 hours) Purify Conjugate->Deprotect Precipitate & Wash Precipitate with cold ether, wash, and dry Deprotect->Precipitate & Wash Radiolabel Incubate deprotected conjugate with Radiometal (e.g., 68Ga) at elevated temperature Precipitate & Wash->Radiolabel Quality Control Assess Radiochemical Purity (radio-TLC/HPLC) Radiolabel->Quality Control Final Product Final Product Quality Control->Final Product

Caption: Logical workflow for synthesis and radiolabeling.

References

A Technical Guide to the Synthesis of DOTA-tris(t-butyl ester) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathway for DOTA-tris(t-butyl ester), a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Introduction: The Strategic Importance of tert-Butyl Protection in DOTA Synthesis

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent, renowned for forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides. This stability is paramount for in vivo applications to prevent the release of potentially toxic free metal ions. For bioconjugation, where DOTA is attached to targeting moieties such as peptides or antibodies, selective protection of its carboxylic acid groups is essential to control reactivity.

The use of tert-butyl esters as protecting groups is advantageous due to their stability under basic conditions and their lability under mild acidic conditions, typically using trifluoroacetic acid (TFA). This allows for the selective deprotection of the carboxyl groups after conjugation to a biomolecule, often concurrently with the cleavage of the conjugate from a solid-phase resin. DOTA-tris(t-butyl ester), with three of its four carboxylic acid arms protected, offers a single free carboxylic acid for direct and specific conjugation, preventing intermolecular cross-linking.[1]

Synthetic Pathway Overview

The most common and efficient synthesis of DOTA-tris(t-butyl ester) is a two-step process.[1][2] The synthesis commences with the regioselective tris-alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). This intermediate is then selectively alkylated on the remaining secondary amine, followed by a final hydrolysis or deprotection step to yield the desired product. An alternative approach involves the use of benzyl (B1604629) bromoacetate (B1195939) for the fourth arm, which is subsequently removed by hydrogenolysis.[3]

A significant advantage of the primary described method is the straightforward purification process that can avoid laborious and time-consuming column chromatography, making it a cost-effective and scalable method.[1][2]

Synthesis_Pathway Cyclen Cyclen DO3A_tBu 1,4,7-tris(tert-butoxycarbonylmethyl)- 1,4,7,10-tetraazacyclododecane (DO3A-tris(tBu)ester) Cyclen->DO3A_tBu Step 1: Tris-alkylation tBu_Bromoacetate tert-Butyl Bromoacetate tBu_Bromoacetate->DO3A_tBu Et_Bromoacetate Ethyl Bromoacetate DOTA_tetra_ester 1-(Ethoxycarbonylmethyl)-4,7,10- tris(tert-butoxycarbonylmethyl)- 1,4,7,10-tetraazacyclododecane Et_Bromoacetate->DOTA_tetra_ester Base1 Base (e.g., NaOAc) Base1->DO3A_tBu Base2 Base (e.g., K₂CO₃) Base2->DOTA_tetra_ester Hydrolysis Hydrolysis (e.g., NaOH, Dioxane/H₂O) DOTA_tris_tBu DOTA-tris(t-butyl ester) Hydrolysis->DOTA_tris_tBu DO3A_tBu->DOTA_tetra_ester Step 2a: Mono-alkylation DOTA_tetra_ester->DOTA_tris_tBu Step 2b: Selective Hydrolysis

Caption: General Synthesis Pathway for DOTA-tris(t-butyl ester).

Quantitative Data Summary

The following tables summarize key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Tris-alkylation of Cyclentert-Butyl bromoacetate, Sodium Acetate (B1210297)N,N-DimethylacetamideRoom Temp.120-[4]
2aMono-alkylationEthyl bromoacetate, K₂CO₃CH₃CN55-60-98[1]
2bHydrolysisNaOH, Dioxane/H₂ODioxane/H₂O (3:1)50494 (from step 2a)[1]
Overall Two-Step Synthesis ~92 [1]

Table 2: Product Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Analytical TechniqueExpected ResultsReference
DOTA-tris(t-butyl ester)C₂₈H₅₂N₄O₈572.73¹H NMR, ¹³C NMR, HRMSConfirmation of structure and molecular weight[2][5]

Detailed Experimental Protocols

The following protocols are based on established and efficient synthetic routes.[1][4]

Step 1: Synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(tBu)ester)
  • To a suspension of cyclen (1.0 eq) and sodium acetate (3.0 eq) in N,N-dimethylacetamide (DMA), add a solution of tert-butyl bromoacetate (3.0 eq) in DMA dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 days.

  • Pour the reaction mixture into water to obtain a clear solution.

  • Add solid sodium bicarbonate portion-wise until a white solid precipitates.

  • Collect the precipitate by filtration and dissolve it in chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2a: Synthesis of 1-(Ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
  • In a round-bottom flask under a nitrogen atmosphere, combine 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (B52724).

  • Heat the mixture to 55-60°C.

  • Add a solution of ethyl bromoacetate (1.0 eq) in acetonitrile dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter off the potassium carbonate and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2b: Synthesis of 1-(Acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-butyl ester))
  • Dissolve the crude product from Step 2a in a 3:1 (v/v) mixture of dioxane and aqueous NaOH solution.

  • Stir the solution vigorously under a nitrogen atmosphere at 50°C for approximately 4 hours.

  • Remove the dioxane under reduced pressure.

  • Add water to the residue.

  • Extract the aqueous mixture three times with dichloromethane (B109758) (CH₂Cl₂).

  • Combine the organic phases and wash twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, DOTA-tris(t-butyl ester).[2]

Experimental Workflow and Logic

The overall experimental workflow is designed for efficiency and scalability, with a key feature being the avoidance of column chromatography for purification.

Experimental_Workflow Start Start: Cyclen Step1 Step 1: Tris-alkylation (tert-Butyl bromoacetate, NaOAc, DMA) Start->Step1 Workup1 Workup 1: Aqueous precipitation with NaHCO₃ Step1->Workup1 Intermediate Intermediate: DO3A-tris(tBu)ester Workup1->Intermediate Step2a Step 2a: Mono-alkylation (Ethyl bromoacetate, K₂CO₃, CH₃CN) Intermediate->Step2a Step2b Step 2b: Selective Hydrolysis (NaOH, Dioxane/H₂O) Step2a->Step2b Crude product, no purification Workup2 Workup 2: Liquid-liquid extraction (CH₂Cl₂/H₂O) Step2b->Workup2 Purification Purification: Solvent evaporation Workup2->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: DOTA-tris(t-butyl ester) Characterization->Final_Product

Caption: Experimental Workflow for the Synthesis of DOTA-tris(t-butyl ester).

Purification and Characterization

A significant advantage of the presented synthetic route is the ability to purify the final product without resorting to column chromatography.[1] The purification relies on precipitation and liquid-liquid extraction techniques.

Characterization of the final product is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

Alternative tert-Butyl Protected DOTA Derivatives

While DOTA-tris(t-butyl ester) is the most common derivative for bioconjugation, other protection strategies exist. For instance, the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been reported, providing a di-functionalized chelator. The choice of the specific derivative depends on the desired application and the number of functional groups to be introduced.

Conclusion

The synthesis of tert-butyl protected DOTA derivatives, particularly DOTA-tris(t-butyl ester), is a critical process for the advancement of radiopharmaceuticals and molecular imaging agents. The presented two-step synthetic protocol offers a high-yield and cost-effective method for producing this essential bifunctional chelator. The detailed experimental procedures and workflow diagrams provided in this guide are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

The Pivotal Role of PEG5 Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the ultimate success and efficacy of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, and specifically those with five ethylene (B1197577) glycol units (PEG5), have emerged as a versatile and highly advantageous tool. This in-depth technical guide explores the core functions of PEG5 linkers in bioconjugation, providing a comprehensive overview of their properties, applications, and the quantitative impact they impart on biomolecules. Detailed experimental protocols and visual representations of key processes are included to equip researchers with the practical knowledge needed for successful bioconjugate development.

Core Principles and Advantages of PEG5 Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1][2] The incorporation of a discrete PEG5 chain as a linker in bioconjugates offers a multitude of benefits that address common challenges in drug development, such as poor solubility and rapid clearance of hydrophobic drugs.[3][4]

The primary advantages of utilizing a PEG5 linker can be summarized as follows:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic nature of the PEG5 linker significantly improves the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and facilitating easier handling and administration.[3][4]

  • Improved Pharmacokinetics: The presence of the PEG5 chain increases the hydrodynamic radius of the bioconjugate. This increased size leads to reduced renal clearance, resulting in a longer circulation half-life in the bloodstream.[3] This extended exposure can lead to greater accumulation of the therapeutic agent at the target site.

  • Reduced Immunogenicity: The PEG5 linker can act as a shield, masking potential antigenic epitopes on the surface of a protein or antibody. This "stealth" effect can reduce the likelihood of an immune response against the bioconjugate, a critical factor for therapeutics administered repeatedly.[1]

  • Precise Spatial Control: A discrete PEG5 linker provides a defined and flexible spacer of a specific length between the two conjugated molecules. This precise control over distance is crucial for minimizing steric hindrance and ensuring that the biological activity of the components, such as the binding affinity of an antibody, is retained.[3]

  • Increased Stability: PEG chains can protect the conjugated biomolecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological fluids.[5]

Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. While specific quantitative data for PEG5 is often embedded in broader studies comparing various PEG lengths, the general trends provide valuable insights.

ParameterEffect of Increasing PEG Linker LengthRationale
Solubility IncreasesThe hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, especially for hydrophobic payloads.[3]
Plasma Half-life (t½) Generally IncreasesThe increased hydrodynamic size reduces renal clearance, leading to longer circulation times.[3] Studies on affibody-based drug conjugates showed that increasing PEG size from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold increase in half-life, respectively.[6]
In Vitro Cytotoxicity (for ADCs) May DecreaseLonger linkers can sometimes lead to reduced potency in cell-based assays, potentially due to altered cell permeability or payload release kinetics.[7] For instance, affibody-MMAE conjugates with 4 kDa and 10 kDa PEG linkers showed a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, compared to a non-PEGylated conjugate.[6]
In Vivo Efficacy (for ADCs) Often ImprovesEnhanced pharmacokinetic properties and tumor accumulation due to longer circulation times can lead to improved overall antitumor efficacy, despite potentially lower in vitro potency.[7]
Drug-to-Antibody Ratio (DAR) Aggregation ReducesHydrophilic PEG linkers can mitigate the aggregation propensity of ADCs, even at higher DARs where hydrophobic payloads would typically induce aggregation.[3]

Applications in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of advanced biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component influencing the stability, efficacy, and safety of the ADC. PEG5 linkers are incorporated to enhance the solubility and pharmacokinetic profile of the ADC, which can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]

ADC_Mechanism_of_Action cluster_tumor_environment Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) (with PEG5 Linker) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG5 linker.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3-binding moieties is crucial for the formation and stability of the ternary complex. PEG5 linkers are frequently employed to provide the optimal length and flexibility required for efficient ternary complex formation and subsequent protein degradation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its use in a typical bioconjugation reaction.

Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol outlines a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.[3]

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Acetone

  • Silica (B1680970) gel for chromatography

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF and cool the solution to 0 °C.

    • Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaI in acetone.

    • Heat the reaction mixture to reflux and stir overnight.

    • Concentrate the reaction mixture and purify by silica gel chromatography to yield the final product, alkyne-PEG5-I.

Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a commercially available or synthesized NHS-PEG5-maleimide linker.[3]

Bioconjugation_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Antibody Antibody (with Lysine residues) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab React with NHS ester (pH 7.5-8.5) Linker NHS-PEG5-Maleimide Linker ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC React with Thiol group Payload Thiol-containing Payload (Drug) Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., HIC-HPLC, MS) Purification->Analysis

References

The Azide Group: A Locus of Reactivity in Click Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, once primarily known for its use in explosives and as a metabolic inhibitor, has been repurposed by the principles of "click chemistry" into a cornerstone of modern chemical biology and drug development.[1] Its unique combination of stability, small size, and bioorthogonality makes it an ideal chemical handle for the rapid and efficient construction of complex molecular architectures.[1][2] This technical guide delves into the core function of the azide group in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing detailed mechanisms, experimental protocols, and quantitative data to empower researchers in their quest for novel therapeutics.

The Azide as a Bioorthogonal Chemical Reporter

The utility of the azide group in complex biological systems stems from its "bioorthogonality" – it is virtually absent in nature and does not participate in or interfere with native biochemical processes.[1][3] This allows for the precise and selective labeling of biomolecules in their native environments, including within living cells.[][5] Azides can be readily introduced into biomolecules such as proteins, nucleic acids, and glycans through metabolic labeling or chemical modification of existing functional groups.[2][6][7] Once incorporated, the azide serves as a latent reactive partner, poised for a highly specific "click" reaction with a complementary alkyne-containing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction

The CuAAC reaction is the premier example of a click reaction, renowned for its high yields, stereospecificity, and broad functional group tolerance.[1][8] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction exhibits a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction, which often requires harsh conditions and yields a mixture of regioisomers.[9][11]

Mechanism of CuAAC

The now widely accepted mechanism for CuAAC involves a dinuclear copper intermediate.[9][12] Kinetic studies have shown a second-order dependence on the copper concentration, supporting this more complex pathway over earlier mononuclear proposals.[9][12]

The catalytic cycle can be summarized in the following key steps:

  • Formation of a Copper-Acetylide Complex: A terminal alkyne reacts with a Cu(I) catalyst to form a π-complex, which then deprotonates to generate a highly nucleophilic copper-acetylide intermediate.[12][13]

  • Coordination of the Azide: The azide coordinates to a second copper atom, which acts as a stabilizing donor ligand.[11]

  • Cycloaddition: The coordinated azide then undergoes a [3+2] cycloaddition with the copper acetylide, forming a six-membered copper metallacycle intermediate.[9][11]

  • Ring Contraction and Protonolysis: This metallacycle rapidly contracts to a more stable dinuclear copper triazolide.[9] Subsequent protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species.[9][11]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Pi_Complex Cu(I)-Alkyne π-Complex Cu(I)->Pi_Complex + Alkyne Alkyne Alkyne Alkyne->Pi_Complex Cu_Acetylide Dinuclear Cu(I)-Acetylide Pi_Complex->Cu_Acetylide Deprotonation Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Cu_Triazolide Dinuclear Cu-Triazolide Metallacycle->Cu_Triazolide Ring Contraction Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole_Product Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions is influenced by factors such as the nature of the reactants, the solvent, and the catalytic system employed. The following table summarizes typical quantitative data for CuAAC reactions.

ReactantsCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Phenylacetylene, Benzyl (B1604629) AzideCuSO₄/Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)Room Temp1-4>95[14]
Propargyl alcohol, Sodium Azide, 2-chloro-N-phenyl-acetamideFe/Cu nanocatalystWater60194[14]
1-Pentyne, Sodium Azide, 2-chloro-N-phenyl-acetamideFe/Cu nanocatalystWater60192[14]
Experimental Protocol: General Procedure for Solution-Phase CuAAC

This protocol is a starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles and can be adapted for various substrates.

Materials:

  • Terminal alkyne (1 equivalent)

  • Azide (1 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

  • Sodium ascorbate (0.1-0.2 equivalents)

  • Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

Procedure:

  • Dissolve the terminal alkyne and the azide in the chosen solvent in a reaction vessel.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Catalyst-Free Approach

While highly efficient, the use of a copper catalyst in CuAAC can be cytotoxic, limiting its application in living systems.[5][15] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this limitation by employing a strained cyclooctyne (B158145) as the alkyne reaction partner.[16][] The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a metal catalyst.[16][18]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition.[16][19] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[16] The release of ring strain in the transition state significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures.[16]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State Concerted [3+2] Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product Ring Strain Release

Figure 2: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCN~0.004 - 0.1[15][20]
DBCO~0.1 - 0.3[15][20]
DIFO~0.4[18]
DIBAC~0.3 - 0.9[20]
BARAC~0.9[20]
Experimental Protocol: General Procedure for SPAAC in Bioconjugation

This protocol describes a general method for labeling an azide-modified biomolecule with a DBCO-functionalized probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • DBCO-functionalized probe (e.g., fluorescent dye, biotin) (typically 1.5-5 equivalents)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.

  • Dissolve the DBCO-functionalized probe in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Add the desired molar excess of the DBCO probe stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the concentrations and the specific reactants.

  • Monitor the reaction progress if possible (e.g., by fluorescence for a fluorescent probe).

  • Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

Applications in Drug Development

The azide group, through its participation in click chemistry, has become an indispensable tool in drug discovery and development.[21][22][23][24]

  • Fragment-Based Drug Discovery (FBDD): Click chemistry is used to link small molecular fragments that bind to adjacent sites on a biological target, rapidly generating potent lead compounds.[22]

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click reactions is ideal for attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[][24]

  • PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the synthesis of libraries of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation.

  • Bioconjugation and Imaging: Azide-alkyne cycloadditions are widely used to attach imaging agents (e.g., fluorophores, PET isotopes) to biomolecules for diagnostic and research purposes.[1][]

Drug_Development_Workflow cluster_workflow Click Chemistry in Fragment-Based Drug Discovery Target_ID Target Identification and Validation Fragment_Screening Fragment Screening Target_ID->Fragment_Screening Hit_ID Hit Identification Fragment_Screening->Hit_ID Fragment_Linking Fragment Linking (via Click Chemistry) Hit_ID->Fragment_Linking Lead_Opt Lead Optimization Fragment_Linking->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 3: A simplified workflow illustrating the role of click chemistry in fragment-based drug discovery.

Conclusion

The azide group has been transformed into a powerful and versatile functional group for chemical synthesis, particularly within the realms of drug discovery and chemical biology. Its ability to participate in highly efficient and selective click chemistry reactions, both with and without a metal catalyst, provides researchers with a robust toolkit for the construction of complex molecules and bioconjugates. As our understanding of these reactions deepens and new azide- and alkyne-containing building blocks are developed, the impact of the azide group on the future of medicine and biotechnology will undoubtedly continue to expand.

References

DOTA-(t-Butyl)3-PEG5-azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and common applications of DOTA-(t-Butyl)3-PEG5-azide, a versatile heterobifunctional linker. This document outlines its molecular characteristics and provides detailed experimental protocols for its principal uses in bioconjugation, radiolabeling, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule containing a protected DOTA chelator at one end and an azide (B81097) group at the other. The tert-butyl esters protecting the DOTA cage enhance its solubility in organic solvents and can be removed under acidic conditions to enable metal chelation.[1][2] The PEG5 spacer increases the aqueous solubility and provides spatial separation between conjugated molecules.[3] The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions.[4]

PropertyValueSource
Molecular Formula C40H76N8O12[1][5][6]
Molecular Weight 861.09 g/mol [5]
Exact Mass 860.5583[5]
Purity Typically ≥95%[1][6]
Appearance Colorless to light yellow oil[7]
Storage Conditions -20°C for long-term storage[1][6]

Applications and Experimental Protocols

The unique trifunctional nature of this compound—comprising a protected chelator, a flexible PEG spacer, and a reactive azide—makes it a valuable tool in several areas of biomedical research.

PROTAC Synthesis via Click Chemistry

This compound serves as a PEG-based linker in the modular synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The azide group on the linker allows for its conjugation to an alkyne-functionalized molecule, typically the protein of interest (POI) ligand or the E3 ligase ligand, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4][5]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., POI ligand)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, t-BuOH/H2O)[5][9]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous conditions)[9]

Procedure:

  • Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.[5]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[5]

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.[6][9]

  • If performing the reaction in an aqueous buffer, pre-incubate the CuSO4 with a stabilizing ligand like THPTA before adding it to the reaction mixture.[9]

  • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.[6]

  • Upon completion, the resulting triazole-linked conjugate can be purified by preparative HPLC.[6]

Logical Workflow for PROTAC Synthesis:

PROTAC_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System DOTA_linker This compound Reaction CuAAC (Click Chemistry) DOTA_linker->Reaction Alkyne_ligand Alkyne-functionalized Ligand (POI or E3) Alkyne_ligand->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Product DOTA-PEG-PROTAC Conjugate Reaction->Product Purification Purification (HPLC) Product->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.

Radiolabeling with the DOTA Chelator

The DOTA cage is a highly effective chelator for various trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac), which are used in PET imaging and radiotherapy.[10][11][12] After conjugating the this compound to a targeting molecule (e.g., a peptide or antibody) via its azide group, the tert-butyl protecting groups on the DOTA cage must be removed before radiolabeling.

Experimental Protocol: Deprotection and Radiolabeling

Part A: Deprotection of tert-Butyl Esters

  • Dissolve the DOTA(tBu)3-PEG-conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA v/v).[12]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected DOTA-PEG-conjugate.

Part B: Radiolabeling with Gallium-68 (⁶⁸Ga) This protocol is a general guideline for labeling with ⁶⁸Ga. Conditions will vary depending on the specific radionuclide.[1]

  • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[1]

  • Prepare a reaction solution by dissolving the deprotected DOTA-PEG-conjugate in a suitable buffer, such as sodium acetate (B1210297) (pH 4.5).[1]

  • Add the ⁶⁸Ga eluate to the conjugate solution.

  • Heat the reaction mixture at 85-95°C for 10-15 minutes.[1][12]

  • After cooling, determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.[1]

  • Purify the radiolabeled product if necessary, for example, using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Experimental Workflow for Radiolabeling:

Radiolabeling_Workflow Start DOTA(tBu)3-PEG-Conjugate Deprotection Deprotection (TFA/DCM) Start->Deprotection Deprotected_Conjugate DOTA-PEG-Conjugate Deprotection->Deprotected_Conjugate Radiolabeling Radiolabeling (e.g., ⁶⁸GaCl₃, 95°C) Deprotected_Conjugate->Radiolabeling QC Quality Control (iTLC / radio-HPLC) Radiolabeling->QC Final_Product Radiolabeled Conjugate QC->Final_Product Pass

Caption: General workflow for deprotection and radiolabeling.

References

A Technical Guide to the Storage and Stability of DOTA-(t-Butyl)3-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical storage and stability conditions for DOTA-(t-Butyl)3-PEG5-azide, a key bifunctional chelator used in the development of targeted radiopharmaceuticals and bioconjugates. Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity, experimental reproducibility, and safety.

Recommended Storage Conditions

The stability of this compound is directly influenced by its storage environment. The following conditions are recommended based on supplier data sheets and general best practices for azide-containing compounds.

Quantitative Storage Recommendations

For optimal stability and to minimize degradation, specific temperature and duration guidelines should be followed. The compound is typically shipped at ambient temperatures, indicating stability for short durations without refrigeration[1][2].

Storage DurationTemperatureAdditional Conditions
Long-term (months to years) -20°C[1][2][3][4]Dry and dark environment[2]
Short-term (days to weeks) 0 - 4°C[2]Dry and dark environment[2]

Stability Profile and Incompatibility

This compound's stability is not only time and temperature-dependent but is also significantly affected by exposure to certain chemical and physical factors. The azide (B81097) functional group, while versatile in "click chemistry," is energetically unstable and requires careful handling.

Factors Affecting Stability
  • Light: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition[5][6][7]. It is crucial to store the compound in a dark environment or in light-protecting containers.

  • Heat, Friction, and Shock: Azides are energetic compounds and can be sensitive to heat, friction, and mechanical shock, which can lead to violent decomposition[5][6][7][8].

  • Acids: Contact with acids must be strictly avoided as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive[5][6][8].

  • Heavy Metals: Azides can react with heavy metals (e.g., copper, lead, mercury, silver, zinc) and their salts to form highly sensitive and explosive metal azides[5][6][8]. This is a critical consideration in experimental design, especially concerning purification and reaction work-ups.

  • Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided in reactions involving azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane, respectively[5][7].

  • Reducing Agents: Strong reducing agents can react with the azide group.

The PEG (Polyethylene Glycol) linker in the molecule generally enhances its stability, particularly in biological media. Studies on similar PEGylated DOTA-conjugates have demonstrated improved stability in human plasma compared to their non-PEGylated counterparts[9].

Summary of Incompatibilities
Incompatible MaterialPotential Hazard
Acids Formation of toxic and explosive hydrazoic acid[5][6][8]
Heavy Metals and their Salts Formation of highly shock-sensitive and explosive metal azides[5][6][8]
Halogenated Solvents (e.g., DCM, Chloroform) Formation of explosively unstable di- and tri-azidomethane[5][7]
Strong Reducing Agents Unwanted reaction with the azide moiety
Metal Spatulas Risk of forming sensitive metal azides through friction or reaction[5][8]

Experimental Protocols and Safe Handling

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general framework for handling this and other organic azides can be established to ensure safety and compound integrity.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of this compound, from receiving to disposal.

G cluster_storage Storage and Preparation cluster_reaction Reaction and Work-up cluster_disposal Waste Management storage Store at -20°C (Long-term) Protect from light prep Equilibrate to Room Temp Weigh with non-metal spatula storage->prep reaction Perform 'Click Chemistry' (e.g., CuAAC or SPAAC) Avoid incompatible materials prep->reaction workup Purification (e.g., Chromatography) Avoid distillation/concentration to dryness reaction->workup waste Segregate Azide Waste Avoid mixing with acids or metals workup->waste G temp -20°C Storage stability Preserved Chemical Integrity and Purity temp->stability light Protection from Light light->stability handling Proper Handling (Non-metal tools) handling->stability safety Enhanced Laboratory Safety handling->safety solvent Compatible Solvents solvent->stability stability->safety degradation Chemical Decomposition stability->degradation Heat, Light hazard Formation of Explosive/Toxic Species safety->hazard Acids, Metals

References

The Intricate Dance of Chelation: A Technical Guide to DOTA and Radiometals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of DOTA chelation with radiometals is paramount for the successful design and application of radiopharmaceuticals. This in-depth technical guide delineates the core principles of this critical interaction, providing a comprehensive overview of the thermodynamics, kinetics, and practical methodologies involved.

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) stands as a cornerstone in nuclear medicine, prized for its ability to form highly stable complexes with a variety of diagnostic and therapeutic radiometals.[1][2][3] This exceptional stability is crucial to prevent the in vivo release of free radiometals, which could lead to off-target toxicity and compromised imaging or therapeutic efficacy.[4] The formation of a DOTA-radiometal complex is a sophisticated process governed by a delicate interplay of thermodynamic and kinetic factors.

The Mechanism of Chelation: A Step-by-Step Process

The chelation of a radiometal by DOTA is a multi-step process. The DOTA molecule possesses a pre-organized cavity formed by its 12-membered tetraaza ring and four pendant acetate (B1210297) arms. This structure allows it to effectively encapsulate a metal ion.

The process begins with the rapid, reversible formation of an out-of-cage intermediate, where the radiometal is coordinated to the four carboxylate groups. This is followed by a slower, rate-determining step involving the conformational rearrangement of the macrocycle and the coordination of the metal ion by the four nitrogen atoms of the cyclen ring. This final step "locks" the radiometal into the DOTA cage, resulting in a highly stable and kinetically inert complex.

G cluster_0 Reactants cluster_1 Intermediate State cluster_2 Final Product Radiometal Radiometal Out-of-Cage_Intermediate Out-of-Cage Intermediate (Coordination with Carboxylates) Radiometal->Out-of-Cage_Intermediate Fast, Reversible DOTA DOTA DOTA->Out-of-Cage_Intermediate DOTA_Radiometal_Complex Stable DOTA-Radiometal Complex (Coordination with Nitrogens and Carboxylates) Out-of-Cage_Intermediate->DOTA_Radiometal_Complex Slow, Rate-Determining (Conformational Change)

Thermodynamic and Kinetic Considerations

The remarkable stability of DOTA-radiometal complexes is reflected in their high thermodynamic stability constants.[1][3] However, from a practical standpoint in radiopharmaceutical development, kinetic inertness—the resistance of the complex to dissociation—is often more critical.[5] DOTA complexes exhibit slow dissociation rates, ensuring the radiometal remains securely chelated under physiological conditions.

The kinetics of the labeling reaction are influenced by several key parameters:

  • pH: The optimal pH for radiolabeling DOTA conjugates is typically in the range of 3.5 to 5.0.[6][7][8] At lower pH values, protonation of the carboxylate and amine groups of DOTA can hinder complex formation. Conversely, at higher pH, the formation of radiometal hydroxides can compete with the chelation reaction.[6][7]

  • Temperature: Elevated temperatures are often required to overcome the kinetic barrier for the final conformational rearrangement of the DOTA macrocycle.[9][10] Typical labeling temperatures range from 80°C to 100°C.[6][7]

  • Concentration: The concentrations of both the DOTA-conjugate and the radiometal play a crucial role in the labeling efficiency.

  • Contaminants: The presence of competing metal ions can interfere with the radiolabeling process.[6][7] For instance, cadmium (Cd²⁺), a decay product of ¹¹¹In, can compete for DOTA chelation.[6][7] Similarly, high concentrations of zinc ions can interfere with ⁶⁸Ga labeling.[11]

Quantitative Data on Radiolabeling Conditions

The optimal conditions for radiolabeling DOTA-peptides vary depending on the specific radiometal being used. The following table summarizes key parameters for several commonly used radiometals.

RadiometalOptimal pHTemperature (°C)Time (min)Key Considerations
⁹⁰Y 4.0 - 4.58020Zr⁴⁺ and Hf⁴⁺ decay products do not significantly interfere.[6][7]
¹¹¹In 4.0 - 4.510030Cd²⁺ is a strong competitor for DOTA chelation.[6][7]
¹⁷⁷Lu 4.0 - 4.58020Hf⁴⁺ decay product does not significantly interfere.[6][7]
⁶⁸Ga 3.5 - 4.085 - 958 - 12Bi- and trivalent ionic contaminants should be minimized.[8][11]

Experimental Protocols for DOTA Radiolabeling

The following provides a generalized experimental workflow for the radiolabeling of a DOTA-conjugated peptide. Specific parameters should be optimized for each unique combination of peptide and radiometal.

G Start Start Prepare_Reagents 1. Prepare Reagents - DOTA-Peptide Solution - Radiolabeling Buffer (e.g., Sodium Acetate) - Radiometal Eluate Start->Prepare_Reagents Combine_Reagents 2. Combine Reagents - Add DOTA-peptide and buffer to reaction vial - Add radiometal eluate Prepare_Reagents->Combine_Reagents Adjust_pH 3. Adjust pH - Adjust to optimal pH range (e.g., 3.5-5.0) Combine_Reagents->Adjust_pH Incubate 4. Incubate - Heat at optimal temperature (e.g., 80-100°C) - Incubate for the required time (e.g., 10-30 min) Adjust_pH->Incubate Quality_Control 5. Quality Control - Determine radiochemical purity (RCP) using radio-TLC or radio-HPLC Incubate->Quality_Control Purification 6. Purification (if necessary) - If RCP is below threshold, purify using solid-phase extraction (e.g., C18 cartridge) Quality_Control->Purification RCP < 95% Final_Formulation 7. Final Formulation - Formulate for in vitro or in vivo studies Quality_Control->Final_Formulation RCP ≥ 95% Purification->Final_Formulation End End Final_Formulation->End

Detailed Methodologies:

1. Reagent Preparation:

  • DOTA-Peptide Solution: Prepare a stock solution of the DOTA-conjugated peptide in high-purity water or a suitable buffer. The concentration will depend on the desired specific activity.

  • Radiolabeling Buffer: A common buffer is 0.1 M to 1 M sodium acetate, pH 4.0-5.0.[11]

  • Radiometal Eluate: Obtain the radiometal from a generator (e.g., ⁶⁸Ge/⁶⁸Ga generator) or as a solution (e.g., ¹⁷⁷LuCl₃).[8][12]

2. Radiolabeling Reaction:

  • In a sterile, low-binding reaction vial, combine the DOTA-peptide solution and the radiolabeling buffer.

  • Add the radiometal eluate to the vial.

  • Gently mix the contents.

3. pH Adjustment:

  • Measure the pH of the reaction mixture and adjust to the optimal range using sterile HCl or NaOH if necessary.

4. Incubation:

  • Place the reaction vial in a heating block or water bath set to the optimized temperature.

  • Incubate for the predetermined amount of time.

5. Quality Control:

  • After incubation, cool the reaction mixture to room temperature.

  • Determine the radiochemical purity by radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[9] This separates the labeled peptide from free radiometal.

6. Purification (Optional):

  • If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).[13]

7. Final Formulation:

  • The purified, radiolabeled DOTA-peptide can then be formulated in a physiologically compatible solution (e.g., saline or PBS) for subsequent in vitro or in vivo experiments.

Conclusion

The chelation of radiometals by DOTA is a robust and well-characterized process that forms the foundation of many successful radiopharmaceuticals. A thorough understanding of the underlying mechanisms, kinetics, and experimental parameters is essential for the development of novel and effective diagnostic and therapeutic agents. By carefully controlling factors such as pH, temperature, and reactant concentrations, researchers can achieve high radiochemical yields and produce stable, high-quality radiolabeled compounds for a wide range of applications in nuclear medicine.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DOTA-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation and drug development.[2][3]

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent for various metal ions and is widely used in the development of radiopharmaceuticals for imaging and therapy.[4] The incorporation of a polyethylene (B3416737) glycol (PEG) linker between DOTA and a biomolecule can enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. DOTA-PEG-azide is therefore a key reagent for conjugating this versatile chelator to alkyne-modified biomolecules, such as proteins, peptides, and nanoparticles.

A significant challenge in the CuAAC reaction involving DOTA is the high affinity of the DOTA macrocycle for the copper(I) catalyst. This can lead to sequestration of the catalyst, thereby inhibiting the cycloaddition reaction and interfering with subsequent radiolabeling.[4] Consequently, careful optimization of the reaction conditions is crucial, and in many cases, copper-free click chemistry approaches are employed as an alternative.[4][5]

These application notes provide a detailed protocol for the CuAAC reaction with DOTA-PEG-azide, discuss the challenges associated with copper chelation, and offer potential solutions and alternative strategies.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a CuAAC bioconjugation reaction. These values should be considered as a starting point and may require optimization depending on the specific alkyne-containing biomolecule and the desired outcome.

ParameterRecommended RangeNotes
Alkyne-modified Biomolecule1 equivalentThe limiting reagent.
DOTA-PEG-azide1.5 - 5 equivalentsA molar excess helps to drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄)0.1 - 1 equivalentPrecursor to the active Cu(I) catalyst. An excess may be required to overcome chelation by DOTA.
Sodium Ascorbate (B8700270)1 - 5 equivalentsFreshly prepared solution is essential for efficient reduction of Cu(II) to Cu(I).[6]
Cu(I)-stabilizing Ligand (e.g., THPTA)0.5 - 5 equivalentsStabilizes the Cu(I) catalyst and can enhance reaction efficiency. A 5:1 ligand to copper ratio is often recommended.[7]
Reaction TemperatureRoom Temperature (20-25 °C)Higher temperatures (e.g., 37-50 °C) can increase the reaction rate but may affect biomolecule stability.[3]
Reaction Time1 - 24 hoursReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
pH7.0 - 8.0The optimal pH can vary depending on the biomolecule.

Experimental Protocols

Materials and Reagents
  • Alkyne-modified biomolecule

  • DOTA-PEG-azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Degassed, biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Organic co-solvent (e.g., DMSO, DMF) if required for solubility

  • Metal chelating agent for quenching (e.g., EDTA)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation
  • Alkyne-modified Biomolecule: Prepare a stock solution of the alkyne-modified biomolecule in a suitable degassed buffer at a known concentration.

  • DOTA-PEG-azide: Prepare a stock solution of DOTA-PEG-azide in deionized water or a compatible organic co-solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • THPTA Ligand: Prepare a 50 mM stock solution of THPTA in deionized water.

CuAAC Reaction Procedure
  • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

  • Add the DOTA-PEG-azide stock solution to achieve the desired molar excess.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution followed by the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is a good starting point.[7] Mix gently and let it stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Gently mix the reaction and incubate at room temperature, protected from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, quench it by adding a metal chelating agent such as EDTA to a final concentration of 10-20 mM.

Purification of the DOTA-PEG-Conjugate
  • Remove unreacted small molecules, excess copper, and other reagents by a suitable purification method.

  • For proteins and other large biomolecules, size-exclusion chromatography (SEC) or dialysis are effective methods.

  • For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) may be necessary.

  • Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and by a suitable method to determine purity.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Mixture Reaction Mixture Alkyne_Biomolecule->Reaction_Mixture DOTA_Azide DOTA-PEG-Azide DOTA_Azide->Reaction_Mixture Catalyst_Premix CuSO4 + THPTA (Catalyst Premix) Catalyst_Premix->Reaction_Mixture Reducing_Agent Sodium Ascorbate (Reducing Agent) Reducing_Agent->Reaction_Mixture Initiation Purification Purification (SEC / Dialysis) Reaction_Mixture->Purification Quench with EDTA Analysis Analysis (Mass Spec, etc.) Purification->Analysis Final_Product DOTA-PEG-Bioconjugate Analysis->Final_Product

Caption: Experimental workflow for the CuAAC conjugation of DOTA-PEG-azide.

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-C≡CH Alkyne->Cu_Acetylide Metallocycle Copper-Triazole Intermediate Cu_Acetylide->Metallocycle Azide DOTA-PEG-N3 Azide->Metallocycle Product DOTA-PEG-Triazole-R1 Metallocycle->Product Protonolysis Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

Discussion and Troubleshooting

Challenge: Copper Chelation by DOTA

The primary challenge in using DOTA-functionalized molecules in CuAAC reactions is the strong chelating ability of the DOTA macrocycle for copper ions. This can lead to the sequestration of the catalytically active Cu(I), resulting in low reaction yields or complete reaction failure.[4]

Mitigation Strategies:

  • Excess Copper and Ligand: One approach is to use a stoichiometric excess of the copper catalyst and the stabilizing ligand. This ensures that even if some copper is chelated by DOTA, a sufficient amount remains available to catalyze the cycloaddition. However, this necessitates a more rigorous purification step to remove the excess copper, which can be detrimental to the final application, especially in radiolabeling.

  • Use of a "Click Chip": A microfluidic "click chip" with an immobilized Cu(I) catalyst has been shown to facilitate the conjugation of DOTA derivatives with minimal copper leaching into the reaction solution, potentially obviating the need for extensive purification.[8]

  • Protection of the DOTA Chelator: While not commonly reported, temporary protection of the DOTA carboxylic acid groups could prevent copper chelation during the CuAAC reaction. However, this adds extra synthesis and deprotection steps to the overall workflow.

Alternative: Copper-Free Click Chemistry (SPAAC)

Due to the challenges associated with copper catalysis in the presence of DOTA, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a widely used and often preferred alternative.[4][5] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a metal catalyst.

  • Advantages of SPAAC for DOTA Conjugation:

    • Eliminates the issue of copper chelation by DOTA.

    • Avoids potential cytotoxicity associated with copper catalysts.

    • Simplifies the reaction setup and purification.

  • Considerations for SPAAC:

    • The kinetics of SPAAC are generally slower than CuAAC.

    • Strained cyclooctyne reagents can be more expensive and synthetically challenging to incorporate.

Researchers should carefully consider the specific requirements of their application when choosing between CuAAC and SPAAC for the conjugation of DOTA-PEG-azide. For many applications, particularly those involving sensitive biomolecules or subsequent radiolabeling, the benefits of SPAAC may outweigh the faster kinetics of CuAAC.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DOTA-PEG-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click chemistry" reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments.[][2][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in vivo studies.[3][4][5] The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), upon reaction with an azide (B81097), forming a stable triazole linkage.[][5]

DOTA-PEG-azide is a heterobifunctional linker that combines three key features:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A robust chelating agent capable of stably coordinating a variety of radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radiotherapy.[4][6][7]

  • PEG (Polyethylene Glycol) Linker: A hydrophilic spacer that enhances the aqueous solubility of the conjugate, reduces aggregation, minimizes steric hindrance, and can improve reaction kinetics.[8][9]

  • Azide Group: A bioorthogonal handle that specifically reacts with strained alkynes via SPAAC.[8][10]

These characteristics make DOTA-PEG-azide an invaluable tool for the modular synthesis of radiopharmaceuticals, antibody-drug conjugates (ADCs), and other targeted imaging and therapeutic agents.[4][8]

Key Advantages of SPAAC with DOTA-PEG-azide

  • Biocompatibility: The copper-free nature of SPAAC is crucial when working with radiometal chelators like DOTA, as copper ions can compete with the radiometal for chelation, thereby reducing the specific activity of the final radiopharmaceutical.[4][5]

  • High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological molecules.[3][8]

  • Favorable Kinetics: The reaction proceeds rapidly under mild, physiological conditions (pH, temperature), ensuring the integrity of sensitive biomolecules.[3][8]

  • Versatility: This approach allows for a "click-then-chelate" strategy where the bioconjugation is performed first, followed by radiolabeling, simplifying the synthesis and purification of the final radiotracer.[11]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of DOTA-PEG-azide to a DBCO-Functionalized Protein

This protocol describes a general method for conjugating DOTA-PEG-azide to a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-functionalized protein

  • DOTA-PEG-azide (e.g., DOTA-PEG₅-azide)[10][12]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)[]

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of DOTA-PEG-azide in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the DOTA-PEG-azide stock solution to the protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation.[8]

    • Ensure the final concentration of DMSO is kept low (<10% v/v) to avoid protein denaturation.[8]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by LC-MS.[8]

  • Purification:

    • Remove unreacted DOTA-PEG-azide and other small molecules from the DOTA-PEG-protein conjugate using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.[6][]

    • For higher purity, reversed-phase HPLC (RP-HPLC) can be employed.[]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Radiolabeling of DOTA-PEG-Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines a typical procedure for radiolabeling a DOTA-PEG-conjugated biomolecule with ⁶⁸Ga for PET imaging applications.

Materials:

  • Purified DOTA-PEG-conjugate

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)

  • Metal-free water and reaction vials

  • Sep-Pak C18 light cartridge

  • Ethanol (B145695)

  • Saline solution

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation:

    • Condition a Sep-Pak C18 light cartridge by washing with ethanol (5 mL) followed by metal-free water (10 mL).

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a metal-free reaction vial, add the purified DOTA-PEG-conjugate (typically 10-50 µg) dissolved in sodium acetate buffer.

    • Add the ⁶⁸GaCl₃ eluate to the vial.

    • Heat the reaction mixture at 90-95°C for 5-10 minutes.[6][14]

  • Purification of Radiolabeled Conjugate:

    • After cooling, load the reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge.

    • Wash the cartridge with metal-free water (5-10 mL) to remove unchelated ⁶⁸Ga and other hydrophilic impurities.

    • Elute the desired radiolabeled conjugate with a small volume of ethanol (e.g., 0.5-1 mL).

    • Dilute the ethanolic solution with sterile saline for in vivo applications.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

    • Calculate the molar activity of the radiolabeled conjugate.

Quantitative Data Summary

The following tables summarize typical quantitative data reported for SPAAC reactions involving DOTA-PEG-azide and subsequent radiolabeling.

Table 1: Representative SPAAC Reaction Parameters

ParameterTypical Value/RangeReference(s)
Molar Excess of Azide/Alkyne5 to 20-fold[8]
Reaction Temperature4°C to 37°C[8]
Reaction Time1 to 24 hours[8]
Final Organic Solvent Conc.< 10% (v/v)[8]
Conjugation Yield65% - 80%[15]

Table 2: Representative Radiolabeling Data

RadiometalChelatorBiomoleculeMolar ActivityRadiochemical PurityReference(s)
⁶⁴CuDOTANanoparticles~36 TBq/µmol>95%[4]
⁶⁴CuDOTADBCO construct318 GBq/µmolNot Specified[5]
⁶⁸GaDOTAAzide Prosthetic Group>95% Yield>95%[14]
¹¹¹InDOTAPSMA LigandNot Specified>95%[16]
¹⁷⁷LuDOTAPSMA InhibitorNot SpecifiedNot Specified[11]

Visualizations

SPAAC_Workflow cluster_prep 1. Preparation of Reactants cluster_reaction 2. SPAAC Reaction cluster_purification 3. Purification cluster_product 4. Final Product p1 DBCO-functionalized Biomolecule (e.g., Protein) r1 Mix Reactants in Aqueous Buffer (pH 7.4) p1->r1 p2 DOTA-PEG-Azide in DMSO p2->r1 r2 Incubate (1-24h, 4-37°C) r1->r2 <10% DMSO pu1 Size-Exclusion Chromatography (e.g., PD-10) or Dialysis r2->pu1 pu2 Unreacted Azide & Small Molecules pu1->pu2 Waste prod Purified DOTA-PEG-Biomolecule Conjugate pu1->prod Purified Product

Caption: Experimental workflow for SPAAC bioconjugation.

Radiolabeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Radiolabeling cluster_purification 3. Purification cluster_qc 4. Quality Control prep1 DOTA-PEG-Biomolecule in Buffer (pH 4.5-5.5) react Incubate at Elevated Temperature (e.g., 95°C, 5-10 min) prep1->react prep2 Radiometal (e.g., ⁶⁸GaCl₃) from Generator prep2->react purify Solid-Phase Extraction (e.g., C18 Cartridge) react->purify waste Unchelated Radiometal purify->waste Waste qc Radio-HPLC / Radio-TLC (RCP > 95%) purify->qc Purified Product final Final Radiolabeled Product qc->final

Caption: Workflow for radiolabeling of DOTA-conjugates.

References

Application Notes and Protocols for the Deprotection of t-Butyl Esters from DOTA Conjugates with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives is integral in the development of targeted radiopharmaceuticals and molecular imaging agents. The conjugation of DOTA to biomolecules, such as peptides and antibodies, allows for the chelation of various metal ions for diagnostic and therapeutic applications. During the synthesis of these conjugates, protecting groups are often employed to prevent unwanted side reactions. The tert-butyl (t-Bu) ester is a common protecting group for the carboxylic acid functionalities of DOTA due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of t-butyl esters from DOTA conjugates. This process is typically performed as the final step in solid-phase peptide synthesis (SPPS), concurrently with the cleavage of the conjugate from the resin. These application notes provide detailed protocols and quantitative data for the efficient and reliable deprotection of t-butyl esters from DOTA conjugates using TFA.

Key Considerations for TFA Deprotection

Several factors can influence the efficiency and outcome of the TFA deprotection reaction:

  • TFA Concentration: The concentration of TFA in the cleavage cocktail is critical. High concentrations (typically 95%) are used for complete and rapid deprotection, especially when cleaving from the resin.

  • Scavengers: During the cleavage process, reactive carbocations are generated from the protecting groups and the resin linker. Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are essential to trap these reactive species and prevent side reactions with sensitive amino acid residues (e.g., tryptophan, methionine, cysteine).

  • Reaction Time and Temperature: Deprotection is typically carried out at room temperature for a period of 2 to 4 hours. Prolonged exposure to TFA can lead to degradation of the peptide or conjugate.

  • Purification: Following cleavage and deprotection, the crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired DOTA conjugate.

Experimental Protocols

General Protocol for TFA Deprotection of Resin-Bound DOTA-Peptide Conjugates

This protocol outlines the standard procedure for the simultaneous cleavage from the resin and deprotection of t-butyl esters from a DOTA-peptide conjugate synthesized on a solid support.

Materials:

  • Resin-bound DOTA(t-Bu)₃-peptide conjugate

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Syringe filter (0.45 µm)

  • RP-HPLC system

Procedure:

  • Resin Preparation: Transfer the resin-bound DOTA-peptide conjugate to a reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual solvents and reagents from the synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. For example, for 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. This should be done in a well-ventilated fume hood.

  • Cleavage and Deprotection: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide). Gently agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation: After the reaction is complete, filter the resin and collect the filtrate containing the cleaved and deprotected DOTA-peptide conjugate. Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate should form.

  • Washing and Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities. After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude DOTA-peptide conjugate in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter. Purify the peptide by RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final DOTA-peptide conjugate as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the TFA deprotection of various DOTA-peptide conjugates.

DOTA ConjugateTFA Cocktail (v/v/v)Reaction Time (h)TemperatureYield (%)Reference
DOTA-TATETFA/TIS/H₂O (95:2.5:2.5)3Ambient62.6[1]
DOTA-GA-TATETFA/TIS/H₂O (95:2.5:2.5)3Ambient36.1[1]
DOTA-BN PeptidesTFA/TIS/H₂O (95:2.5:2.5)Not SpecifiedNot SpecifiedNot Specified[2]
DOTA-L-Lys-PSMA-617Acidic ConditionsNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of t-butyl esters from DOTA conjugates using TFA.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_workup Workup & Purification Resin_Bound Resin-Bound DOTA(t-Bu)₃-Peptide Reaction Agitation (2-3 h, RT) Resin_Bound->Reaction Add TFA_Cocktail TFA/TIS/H₂O (95:2.5:2.5) TFA_Cocktail->Reaction Precipitation Precipitation in cold Ether Reaction->Precipitation Filter & Collect Washing Washing & Drying Precipitation->Washing Purification RP-HPLC Purification Washing->Purification Dissolve Final_Product Pure DOTA-Peptide Conjugate Purification->Final_Product

TFA Deprotection Workflow

Signaling Pathways and Logical Relationships

The deprotection of t-butyl esters with TFA is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward acid-catalyzed hydrolysis of the ester bond.

Deprotection_Mechanism DOTA_tBu DOTA-R-C(O)O-tBu (Protected Conjugate) Protonation Protonated Ester DOTA_tBu->Protonation + H⁺ TFA TFA (H⁺) TFA->Protonation Carbocation tert-Butyl Cation Protonation->Carbocation Elimination DOTA_COOH DOTA-R-COOH (Deprotected Conjugate) Protonation->DOTA_COOH Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Deprotection Reaction Logic

Conclusion

The deprotection of t-butyl esters from DOTA conjugates using TFA is a robust and widely adopted method in the synthesis of radiopharmaceuticals and molecular imaging agents. Adherence to optimized protocols, including the use of appropriate scavenger cocktails and purification techniques, is crucial for obtaining high-purity DOTA conjugates. The information provided in these application notes serves as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols for Radiolabeling DOTA Conjugates with Gallium-68 for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (B1239309) (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, primarily due to its convenient availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator and its favorable decay characteristics (t½ = 68 min, β+ = 89%).[1][2][3] The chelation of ⁶⁸Ga by DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives allows for the stable attachment of the radionuclide to a wide variety of targeting molecules, such as peptides and antibodies.[2] This enables the development of radiopharmaceuticals for highly specific molecular imaging of various biological targets, including somatostatin (B550006) receptors in neuroendocrine tumors.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-conjugated molecules with ⁶⁸Ga, encompassing conjugation, radiolabeling, quality control, and in vitro/in vivo evaluation.

Principle of the Method

The fundamental principle involves the formation of a stable complex between the trivalent Gallium-68 cation (⁶⁸Ga³⁺) and the macrocyclic chelator DOTA, which is covalently linked to a targeting biomolecule. The lone pair of electrons on the nitrogen and oxygen atoms of the DOTA macrocycle coordinate with the empty orbitals of the ⁶⁸Ga³⁺ ion, forming a highly stable complex. This process is typically carried out in an acidic buffer system at elevated temperatures to ensure efficient and rapid labeling, which is crucial given the short half-life of ⁶⁸Ga.[1][4]

Experimental Protocols

Conjugation of DOTA to Peptides or Antibodies

The conjugation of DOTA to a targeting molecule is a critical first step. The most common approach involves the use of an activated DOTA derivative, such as DOTA-NHS ester, which reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the peptide or antibody to form a stable amide bond.[5][6]

Materials:

  • DOTA-NHS ester (or other activated DOTA derivative)

  • Peptide or antibody of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.2-8.5)

  • Quenching agent (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)[7]

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol:

  • Dissolve the peptide or antibody in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Add a 5- to 20-fold molar excess of the DOTA-NHS ester solution to the peptide/antibody solution. The optimal ratio should be determined empirically for each specific molecule.

  • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle stirring.

  • Quench the reaction by adding a quenching agent to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purify the DOTA-conjugated peptide/antibody using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5) to remove unconjugated DOTA and other reaction byproducts.

  • Determine the concentration and the number of DOTA molecules per peptide/antibody using methods such as UV-Vis spectroscopy and mass spectrometry.

  • Store the purified DOTA conjugate at -20°C or -80°C.

Radiolabeling of DOTA-Conjugates with Gallium-68

The radiolabeling procedure must be rapid and efficient. The following protocol describes a general method for manual labeling. Automated synthesis modules are also commonly used for routine clinical production.[8][9]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • DOTA-conjugated peptide/antibody

  • Labeling buffer (e.g., 0.1 M sodium acetate or HEPES buffer, pH 3.5-4.5)

  • Heating block or water bath set to 90-95°C

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Sterile water for injection

  • Sterile 0.22 µm filter

Protocol:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

  • Add a predetermined amount of the DOTA-conjugated peptide (typically 10-50 µg) to a sterile reaction vial.

  • Add the labeling buffer to the reaction vial.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the DOTA-conjugate and buffer.

  • Incubate the reaction mixture at 90-95°C for 5-15 minutes.[10][11]

  • After incubation, allow the vial to cool to room temperature.

  • Purify the ⁶⁸Ga-DOTA-conjugate using a C18 Sep-Pak cartridge.

    • Condition the cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-conjugate with a small volume of 50% ethanol in sterile water.

  • Formulate the final product by diluting the ethanolic eluate with a suitable buffer (e.g., saline or PBS) to a final ethanol concentration of less than 10%.[12]

  • Pass the final product through a sterile 0.22 µm filter into a sterile vial.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[12][13]

a. Radiochemical Purity:

  • Method: Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[12][13]

  • ITLC System:

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase 1: 1 M ammonium (B1175870) acetate:methanol (1:1). In this system, ⁶⁸Ga-DOTA-conjugate remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).[10]

    • Mobile Phase 2: 0.1 M sodium citrate, pH 5. In this system, colloidal ⁶⁸Ga remains at the origin, while the ⁶⁸Ga-DOTA-conjugate moves with the solvent front.

  • HPLC System:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

    • Detection: In-line radioactivity detector and a UV detector.

  • Acceptance Criteria: Radiochemical purity should be >95%.[13][14]

b. Radionuclidic Purity:

  • Method: Gamma-ray spectroscopy to identify and quantify any radionuclide impurities, particularly ⁶⁸Ge breakthrough.

  • Acceptance Criteria: ⁶⁸Ge breakthrough should be <0.001%.[12]

c. pH:

  • Method: pH-indicator strips.

  • Acceptance Criteria: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).[12]

d. Sterility and Endotoxins:

  • Method: Standard microbiological tests for sterility and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins.

  • Acceptance Criteria: The product must be sterile and the endotoxin (B1171834) level should be below the specified limit (e.g., < 17.5 EU/mL).[12]

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling and quality control of ⁶⁸Ga-DOTA-conjugates.

Table 1: Optimization of Radiolabeling Parameters

ParameterCondition 1Condition 2Condition 3Radiolabeling Efficiency (%)Reference
pH 3.54.05.090%97%
Temperature (°C) 258095<50%>90%
Precursor Amount (µg) 10203085%95%
Incubation Time (min) 5101592%>99%

Table 2: Quality Control Specifications and Typical Results

Quality Control TestSpecificationTypical ResultReference
Radiochemical Purity (ITLC/HPLC) > 95%> 99%[12]
Specific Activity (GBq/µmol) > 50100 - 500[15]
⁶⁸Ge Breakthrough < 0.001%< 0.0005%
pH 6.5 - 7.57.0[12]
Bacterial Endotoxins < 17.5 EU/mL< 5 EU/mL[12]
Sterility SterilePass[12]

Table 3: In Vitro and In Vivo Stability

MediumTime (hours)Stability (% intact)Reference
Saline 4> 98%[10][11]
Human Serum 4> 96%[10][11]

Visualizations

Radiosynthesis_Workflow cluster_Generator ⁶⁸Ge/⁶⁸Ga Generator cluster_Labeling Radiolabeling cluster_Purification Purification & Formulation cluster_QC Quality Control Generator Elution with 0.05 M HCl ReactionVial Reaction Vial: - DOTA-Conjugate - Buffer (pH 4) - ⁶⁸GaCl₃ Generator->ReactionVial ⁶⁸GaCl₃ Eluate Heating Heating (95°C, 10 min) ReactionVial->Heating C18 C18 Sep-Pak Heating->C18 Crude Product Formulation Formulation (Ethanol/Saline) C18->Formulation Purified Product Filtration Sterile Filtration (0.22 µm) Formulation->Filtration QC_Tests - Radiochemical Purity - Radionuclidic Purity - pH - Sterility - Endotoxins Filtration->QC_Tests Sample for QC FinalProduct Final Product: ⁶⁸Ga-DOTA-Conjugate Filtration->FinalProduct

Caption: Workflow for ⁶⁸Ga-DOTA-conjugate radiosynthesis.

Quality_Control_Workflow cluster_Tests Quality Control Tests start Final Radiopharmaceutical Product RCP Radiochemical Purity (ITLC/HPLC) start->RCP RNP Radionuclidic Purity (Gamma Spec) start->RNP pH_test pH Measurement start->pH_test Sterility_test Sterility Test start->Sterility_test Endotoxin_test Endotoxin Test (LAL) start->Endotoxin_test decision All Specifications Met? RCP->decision RNP->decision pH_test->decision Sterility_test->decision Endotoxin_test->decision release Release for Clinical/Preclinical Use decision->release Yes reject Reject Batch decision->reject No

Caption: Quality control workflow for ⁶⁸Ga-DOTA-conjugates.

In_Vivo_Workflow cluster_Preparation Tracer Administration cluster_Imaging PET Imaging cluster_Biodistribution Ex Vivo Analysis AnimalModel Animal Model (e.g., Tumor-bearing mouse) Injection Intravenous Injection of ⁶⁸Ga-DOTA-Conjugate AnimalModel->Injection PET_Scan Dynamic or Static PET/CT Scan Injection->PET_Scan Uptake Phase Tissue_Harvest Tissue Harvesting Injection->Tissue_Harvest Post-Scan or Separate Cohort Image_Analysis Image Reconstruction & Analysis (SUV) PET_Scan->Image_Analysis FinalData Pharmacokinetic & Biodistribution Data Image_Analysis->FinalData Gamma_Counting Gamma Counting (%ID/g) Tissue_Harvest->Gamma_Counting Gamma_Counting->FinalData

Caption: In vivo evaluation workflow for ⁶⁸Ga-DOTA-conjugates.

References

Application Notes and Protocols for the Bioconjugation of Antibodies using DOTA-(t-Butyl)3-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the site-specific and non-site-specific bioconjugation of antibodies with DOTA-(t-Butyl)3-PEG5-azide. This protocol is designed for drug development professionals, researchers, and scientists aiming to develop antibody-drug conjugates (ADCs), radioimmunoconjugates for imaging (SPECT/PET), or therapeutic applications. The described methodology utilizes copper-free click chemistry, a bioorthogonal reaction that ensures high efficiency and stability of the final conjugate without the need for a cytotoxic copper catalyst.[1][2]

The this compound linker combines three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator capable of stably coordinating with various radiometals, such as Gallium-68, Lutetium-177, and Copper-64, for diagnostic and therapeutic applications.[3][4] The tert-butyl ester protecting groups on the DOTA moiety prevent premature metal chelation and can be removed under acidic conditions post-conjugation.[5]

  • PEG5 (Polyethylene Glycol Spacer): A five-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the conjugate, potentially improving its pharmacokinetic profile and reducing immunogenicity.[4]

  • Azide (B81097) Group (-N3): A functional group that specifically reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[1][2]

This two-step conjugation strategy involves first modifying the antibody to introduce a strained alkyne group, followed by the click chemistry reaction with the this compound linker. This approach allows for precise control over the conjugation process and the production of more homogeneous conjugates.

Experimental Workflow

The overall workflow for the bioconjugation of an antibody with this compound is depicted below. The process begins with the preparation of the antibody, followed by its modification to introduce a strained alkyne, the click chemistry reaction, and finally, purification and characterization of the DOTA-conjugated antibody.

experimental_workflow cluster_prep Phase 1: Antibody Preparation & Modification cluster_conjugation Phase 2: DOTA Conjugation cluster_analysis Phase 3: Purification & Characterization Ab_prep Antibody Preparation (Buffer Exchange, Concentration) Alkyne_mod Antibody Modification (Introduction of Strained Alkyne, e.g., DBCO/BCN) Ab_prep->Alkyne_mod Amine-reactive NHS ester Purify_Ab Purification of Alkyne-Modified Antibody Alkyne_mod->Purify_Ab Size-Exclusion Chromatography Click_rxn Copper-Free Click Chemistry (SPAAC Reaction) Purify_Ab->Click_rxn Mix modified Ab and DOTA-linker DOTA_prep Prepare this compound Solution DOTA_prep->Click_rxn Purify_final Purification of DOTA-Antibody Conjugate Click_rxn->Purify_final SEC or Affinity Chromatography Characterize Characterization (CAR, Immunoreactivity) Purify_final->Characterize Mass Spec, HPLC Deprotection Optional: DOTA Deprotection (Acidic Conditions) Characterize->Deprotection

Caption: Experimental workflow for antibody conjugation.

Quantitative Data Summary

Successful antibody conjugation requires careful control of reaction parameters. The following tables summarize key quantitative data for the protocols described.

Table 1: Antibody Preparation and Modification Parameters

ParameterRecommended ValueNotes
Antibody Purity>95%Free of stabilizing proteins like BSA or gelatin.
Antibody Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[6]
Reaction BufferAmine-free (e.g., PBS, pH 7.4)Avoid Tris or glycine (B1666218) buffers during NHS ester reactions.[6]
Molar Ratio (Linker:Ab)10:1 to 20:1This is a starting point and may require optimization.[6]
Reaction TemperatureRoom Temperature or 4°C4°C is recommended for sensitive antibodies.
Reaction Time30-60 minutesFor NHS ester modification.[7]

Table 2: Copper-Free Click Chemistry and Characterization

ParameterRecommended ValueNotes
Molar Ratio (Azide:Alkyne)2:1 to 4:1A molar excess of the azide-DOTA linker is used.[7]
Reaction Temperature4°C to Room TemperatureSPAAC is efficient at physiological temperatures.[7]
Reaction Time2-12 hours (or overnight)Reaction progress can be monitored by LC-MS.[7]
Chelator-to-Antibody Ratio (CAR)1-4A higher CAR can negatively impact immunoreactivity.
Final Conjugate Purity>95%Assessed by SEC-HPLC.

Experimental Protocols

Protocol 1: Antibody Modification with a Strained Alkyne (DBCO-NHS Ester)

This protocol describes the introduction of a DBCO moiety onto the antibody via reaction with primary amines (lysine residues).

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against PBS, pH 7.4.

    • Adjust the antibody concentration to 1-10 mg/mL.[6]

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6][7]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution.[6]

    • Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.[6]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[7]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.[7]

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and byproducts by SEC using a column pre-equilibrated with PBS, pH 7.4.

    • Collect fractions containing the DBCO-modified antibody, monitoring the elution by absorbance at 280 nm.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[6]

Protocol 2: Conjugation of this compound via Copper-Free Click Chemistry

This protocol details the reaction between the alkyne-modified antibody and the azide-functionalized DOTA linker.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Click Chemistry Reaction:

    • To the solution of DBCO-modified antibody, add the this compound stock solution to achieve a 2- to 4-fold molar excess of the azide linker over the antibody.[7]

    • Incubate the reaction overnight at 4°C with gentle mixing.[7] The reaction can also proceed at room temperature for 2-12 hours.[6]

  • Purification:

    • Purify the DOTA-antibody conjugate using SEC or affinity chromatography (e.g., Protein A or G) to remove unreacted DOTA linker.[]

    • The purified conjugate should be stored under conditions optimal for the unmodified antibody.

  • Characterization:

    • Chelator-to-Antibody Ratio (CAR): Determine the average number of DOTA molecules conjugated per antibody using mass spectrometry (MALDI-TOF or LC-MS).[3]

    • Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using size-exclusion high-performance liquid chromatography (SEC-HPLC).

    • Immunoreactivity: Evaluate the binding affinity of the DOTA-conjugated antibody to its target antigen compared to the unmodified antibody. This can be done using methods like ELISA, flow cytometry, or surface plasmon resonance (SPR). A decrease in immunoreactivity can occur with an increasing number of conjugated chelators.

Protocol 3: Deprotection of DOTA-(t-Butyl)3 Esters (Optional)

This step is necessary before radiolabeling to generate the free carboxylic acid groups required for metal chelation.

Materials:

  • Purified DOTA-(t-Butyl)3-antibody conjugate

  • Trifluoroacetic acid (TFA)

  • Purification/buffer exchange supplies

Procedure:

  • Acidic Cleavage:

    • The tert-butyl protecting groups are removed under acidic conditions.[5] This typically involves treatment with TFA. The exact conditions (TFA concentration, temperature, and time) should be optimized to ensure complete deprotection without damaging the antibody.

  • Purification:

    • Immediately after deprotection, the TFA must be removed and the antibody transferred into a suitable buffer for radiolabeling (e.g., a metal-free acetate (B1210297) or citrate (B86180) buffer). This is typically achieved through rapid buffer exchange using a desalting column.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical logic of the two-step conjugation process.

conjugation_pathway cluster_step1 Step 1: Alkyne Installation cluster_step2 Step 2: Click Chemistry (SPAAC) Ab Antibody (with Lysine -NH2) Ab_DBCO Antibody-DBCO (Alkyne-modified) Ab->Ab_DBCO Amine Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Ab_DBCO Final_Conjugate Antibody-DOTA Conjugate Ab_DBCO->Final_Conjugate Triazole Ring Formation DOTA_Azide This compound DOTA_Azide->Final_Conjugate

Caption: Chemical pathway for antibody conjugation.

This modular approach, separating the antibody modification from the payload (DOTA) attachment, provides a robust and reproducible method for generating well-defined antibody conjugates for a variety of research and therapeutic applications.

References

Application Notes and Protocols for DOTA-(t-Butyl)3-PEG5-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its stability, solubility, and the geometry of the ternary complex formed between the POI and the E3 ligase.

DOTA-(t-Butyl)3-PEG5-azide is a versatile, PEG-based linker that offers several advantages in the synthesis of PROTACs. The polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The azide (B81097) group allows for efficient and specific conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction. Furthermore, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, protected with tert-butyl esters, serves as a powerful chelating agent. Once deprotected, the DOTA cage can be used to complex various metal ions, enabling applications such as radioimaging (PET/SPECT), radiotherapy, or fluorescence imaging, thereby creating theranostic PROTACs.

These application notes provide a comprehensive overview of the use of this compound in PROTAC synthesis, including detailed experimental protocols, illustrative data, and visualizations of the synthetic workflow and mechanism of action.

Data Presentation

Due to the novelty of specific PROTACs synthesized with this compound, the following tables present illustrative quantitative data based on typical results obtained for similar PEG-based PROTACs. This data is intended to provide a realistic framework for experimental expectations.

Table 1: Illustrative Reaction Parameters for PROTAC Synthesis

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1. Click Chemistry (CuAAC) POI-Ligand-Alkyne (1.0 eq), this compound (1.1 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (B8700270) (0.3 eq)t-BuOH/H₂O (1:1)2512-1875-90>95
2. Deprotection of t-Butyl Esters PROTAC-DOTA(t-Butyl)3 (1.0 eq), Trifluoroacetic Acid (TFA) (50% in DCM)DCM252-490-98>98

Table 2: Illustrative Characterization of a DOTA-based PROTAC

ParameterIllustrative ValueMethod of Analysis
Molecular Weight (Da) 1200 - 1500LC-MS
HPLC Retention Time (min) 15-20RP-HPLC
Degradation Concentration (DC₅₀) 10-100 nMWestern Blot
Maximum Degradation (Dₘₐₓ) 85-95%Western Blot
Binding Affinity (K D) to POI 50-200 nMSPR / ITC
Binding Affinity (K D) to E3 Ligase 100-500 nMSPR / ITC

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are based on established methods for click chemistry and the deprotection of DOTA esters. Researchers should optimize these conditions for their specific ligands and target proteins.

Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand for a protein of interest (POI-Ligand-Alkyne) with this compound.

Materials:

  • POI-Ligand-Alkyne

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the POI-Ligand-Alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the t-butyl protected PROTAC, PROTAC-DOTA(t-Butyl)3.

Protocol 2: Deprotection of t-Butyl Esters from the DOTA Moiety

This protocol describes the removal of the tert-butyl protecting groups from the DOTA moiety of the PROTAC.

Materials:

  • PROTAC-DOTA(t-Butyl)3

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the PROTAC-DOTA(t-Butyl)3 (1.0 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitate the deprotected PROTAC by adding cold diethyl ether.

  • Centrifuge or filter the mixture to collect the solid product.

  • Wash the product with cold diethyl ether to remove any remaining impurities.

  • Dry the final PROTAC under vacuum. The product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Click Chemistry (CuAAC) cluster_1 Step 2: Deprotection cluster_2 Purification & Analysis A POI-Ligand-Alkyne C CuSO4, Sodium Ascorbate t-BuOH/H2O, RT, 12-18h A->C B This compound B->C D PROTAC-DOTA(t-Butyl)3 C->D E PROTAC-DOTA(t-Butyl)3 F TFA/DCM RT, 2-4h E->F G Final PROTAC-DOTA F->G H Final PROTAC-DOTA I Preparative HPLC H->I J LC-MS, NMR I->J

Caption: Experimental workflow for the synthesis of a DOTA-based PROTAC.

PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC DOTA-PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a DOTA-based PROTAC.

Targeting a Signaling Pathway

G cluster_0 Androgen Receptor Signaling cluster_1 PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE Degradation AR Degradation AR->Degradation Targeted by PROTAC Gene Gene Transcription (Cell Growth, Proliferation) ARE->Gene PROTAC AR-PROTAC PROTAC->Degradation E3 E3 Ligase E3->Degradation

Caption: Intervention in the Androgen Receptor signaling pathway by an AR-PROTAC.

Application Notes and Protocols for the Synthesis of DOTA-tris(t-butyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DOTA-tris(t-butyl ester), a key bifunctional chelator, is instrumental in the advancement of targeted radiopharmaceuticals and molecular imaging agents.[1] Its structure, featuring three tert-butyl protected carboxylic acids and one free carboxylic acid, allows for precise, controlled conjugation to biomolecules such as peptides and antibodies.[1][2] The tert-butyl ester protecting groups are stable under basic conditions and can be readily removed under mild acidic conditions, a feature that is highly advantageous in bioconjugation.[1] This document provides a detailed experimental workflow for a high-yield, two-step synthesis of DOTA-tris(t-butyl ester) that notably avoids the need for laborious column chromatography for purification.[2]

Experimental Workflow and Logic

The synthesis of DOTA-tris(t-butyl ester) is efficiently achieved through a two-step process. The foundational logic of this workflow is the regioselective alkylation of the cyclen macrocycle.[2] Initially, three of the four secondary amines of cyclen are alkylated. The remaining secondary amine is then selectively functionalized, leading to the final product with a single carboxylic acid available for conjugation. This strategic approach prevents unwanted cross-linking reactions during subsequent bioconjugation steps.[1][2] The overall experimental workflow is designed for both efficiency and scalability.[3]

G cluster_0 Step 1: Synthesis of Intermediate 3 cluster_1 Step 2: Synthesis of DOTA-tris(t-butyl ester) (1) start_step1 Dissolve 1,4,7-tris(tert-butoxycarbonylmethyl)- 1,4,7,10-tetraazacyclododecane (2) and K₂CO₃ in anhydrous acetonitrile (B52724) add_bromoacetate Add ethyl bromoacetate (B1195939) dropwise under N₂ at 55-60 °C start_step1->add_bromoacetate react_step1 Stir for 12h at 70 °C add_bromoacetate->react_step1 workup_step1 Filter K₂CO₃ and remove solvent to yield crude Intermediate 3 react_step1->workup_step1 start_step2 Dissolve crude Intermediate 3 in dioxane and aqueous NaOH workup_step1->start_step2 Proceed with crude product react_step2 Stir vigorously at 50 °C for 4h under N₂ start_step2->react_step2 remove_dioxane Remove dioxane under reduced pressure react_step2->remove_dioxane add_water Add water to the residue remove_dioxane->add_water extract Extract with CH₂Cl₂ (3x) add_water->extract wash Wash combined organic phases with brine (2x) extract->wash dry_evaporate Dry over Na₂SO₄, filter, and evaporate to yield final product (1) wash->dry_evaporate

Caption: Experimental workflow for the synthesis of DOTA-tris(t-butyl ester).

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of DOTA-tris(t-butyl ester).

Table 1: Reaction Conditions and Yield for the Synthesis of Intermediate 3

ParameterValueReference
Starting Material1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (2)[2]
ReagentsEthyl bromoacetate, Anhydrous K₂CO₃[2]
SolventAnhydrous Acetonitrile[2]
Reaction Temperature70 °C[2]
Reaction Time12 hours[2]
Yield98%[2]

Table 2: Reaction Conditions and Yield for the Synthesis of DOTA-tris(t-butyl ester) (1)

ParameterValueReference
Starting Material1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (3)[2]
ReagentsDioxane, Aqueous NaOH[2]
SolventDioxane/Water (3:1 v/v)[2]
Reaction Temperature50 °C[2]
Reaction Time4 hours[2]
Overall Yield92%[2]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (3)

  • In a round-bottom flask, dissolve 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (2) (1.0 g, 1.9 mmol) and anhydrous potassium carbonate (K₂CO₃) (540 mg, 3.8 mmol, 2 equivalents) in 50 mL of anhydrous acetonitrile.[2]

  • To this suspension, add a solution of ethyl bromoacetate (317 mg, 1.9 mmol, 1.0 equivalent) in 5 mL of acetonitrile dropwise.[2]

  • Allow the suspension to stir for 12 hours under a nitrogen atmosphere at 70 °C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Upon completion, filter the solid K₂CO₃ and remove the solvent under reduced pressure to obtain the crude product 3 with a yield of 98%.[2] This crude product can be used in the next step without further purification.

Step 2: Synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1)

  • Dissolve the crude 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (3) (400 mg, 0.67 mmol) in a 15 mL mixture of dioxane and aqueous NaOH (3:1 v/v).[2]

  • Stir the solution vigorously under a nitrogen atmosphere at 50 °C for approximately 4 hours.[2]

  • Remove the dioxane under reduced pressure.[2]

  • Add 20 mL of water to the residue.[2]

  • Extract the aqueous mixture three times with 30 mL portions of CH₂Cl₂.[2]

  • Combine the organic phases and wash twice with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.[2]

Purification and Characterization

A significant advantage of this synthetic method is that the final DOTA-tris(t-butyl ester) can be obtained in high purity without the need for column chromatography.[2]

Characterization of the final product is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

References

Troubleshooting & Optimization

troubleshooting low radiolabeling yield with DOTA chelators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the radiolabeling of DOTA-conjugated molecules.

Troubleshooting Guide

This section addresses common issues encountered during the radiolabeling process in a direct question-and-answer format.

Question: What are the primary reasons for low radiochemical yield (RCY) with DOTA chelators?

Answer: Low radiochemical yield is a frequent challenge that can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can significantly hinder the chelation reaction.

  • Presence of Metal Contaminants: Trace metal impurities in reagents or reaction vessels can compete with the desired radionuclide for the DOTA chelator.

  • Compromised Reagent Integrity: Degradation of the DOTA-conjugated molecule or the radionuclide solution can lead to poor labeling efficiency.

  • Incorrect Molar Ratios: An inappropriate ratio of the DOTA-conjugate to the radionuclide can result in incomplete labeling.

  • Issues with the Conjugation Step: If the DOTA chelator is not efficiently conjugated to the targeting molecule (e.g., peptide or antibody), subsequent radiolabeling will be poor.

A systematic approach to evaluating each of these potential causes is the most effective way to troubleshoot low RCY.[1]

Question: How does pH influence the DOTA radiolabeling reaction, and what is the optimal range?

Answer: The pH of the reaction mixture is a critical parameter for efficient radiolabeling of DOTA chelators. The optimal pH for the chelation of radiometals by DOTA is typically in the acidic range, generally between 3.5 and 6.0.[2][3][4]

  • Below the optimal pH (<4): The carboxylic acid groups of the DOTA cage can become protonated, which slows down the reaction kinetics significantly.[4][5][6]

  • Above the optimal pH (>5-6): Radiometals can form insoluble hydroxides, which are then unavailable for chelation by the DOTA molecule.[4][5][6]

It is crucial to ensure the reaction buffer has the correct concentration and pH to effectively buffer the acidic radionuclide solution and maintain the optimal pH throughout the reaction.[3]

Question: My conjugation of p-SCN-Bn-DOTA to an antibody failed. What could be the cause?

Answer: Failure at the conjugation stage often points to issues with the reaction pH or the integrity of the reagents. The reaction between the isothiocyanate group (-SCN) of p-SCN-Bn-DOTA and the primary amines (e.g., lysine (B10760008) residues) on an antibody requires a basic environment (optimal pH 8.5-9.5) to ensure the amine groups are deprotonated and thus nucleophilic.[1]

Common pitfalls include:

  • Incorrect Conjugation Buffer pH: Ensure the pH of your carbonate-bicarbonate or borate (B1201080) buffer is within the 8.5-9.5 range.[1]

  • Presence of Primary Amines in Antibody Buffer: Buffers such as Tris contain primary amines that will compete with the antibody for reaction with the p-SCN-Bn-DOTA, reducing conjugation efficiency.[1] Dialyze the antibody into a non-amine-containing buffer (e.g., PBS) before conjugation.

  • Reagent Degradation: p-SCN-Bn-DOTA is sensitive to hydrolysis. It should be stored at -20°C or -80°C and protected from moisture.[1] Solutions of p-SCN-Bn-DOTA in anhydrous DMSO should be prepared immediately before use.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and incubation times for DOTA radiolabeling?

A1: The optimal temperature and time depend on the specific radionuclide and the DOTA-conjugated molecule. Generally, heating is required to achieve high radiochemical yields.

RadionuclideOptimal Temperature (°C)Optimal Incubation Time (min)
68Ga 85 - 9510 - 15
90Y 8020
111In 10030
177Lu 8020
44Sc 7020

Data compiled from multiple sources.[2][5][6][7]

Q2: How do trace metal contaminants affect my radiolabeling yield?

A2: Trace metal impurities such as Zinc (Zn²⁺), Copper (Cu²⁺), Iron (Fe³⁺), and Lead (Pb²⁺) can significantly reduce radiolabeling efficiency by competing with the radionuclide for the DOTA chelator.[8][9][10] The DOTA macrocycle can form stable complexes with various di- and trivalent cations.[11] The impact of these contaminants is concentration-dependent.

Metal ContaminantRadionuclideMolar Ratio (Metal/Radionuclide) Causing Significant RCY Decrease
Zn²⁺ 177Lu> 5
Pb²⁺ 177Lu> 5
Fe³⁺ 177Lu> 5
Cu²⁺ 177Lu> 5
Pb²⁺ 161Tb≥ 1
All Metals 161Tb≥ 5

Data for p-SCN-Bn-DOTA.[10]

Q3: How can I prevent trace metal contamination?

A3: Proactive prevention is crucial.

  • Use high-purity, metal-free water and reagents.

  • Prepare all buffers and solutions in acid-washed plasticware (e.g., rinsed with 0.1 M HCl followed by metal-free water).[1]

  • Consider treating buffers and stock solutions of your DOTA-conjugate with a chelating resin like Chelex 100 to remove any existing metal contaminants before the radiolabeling step.[1]

Q4: What is the recommended molar ratio of DOTA-conjugate to radionuclide?

A4: The optimal molar ratio can vary depending on the specific activity of the radionuclide and the desired specific activity of the final product. For peptides, a minimal molar excess of the DOTA-peptide over the radionuclide is often used to achieve high specific activity.[5] For antibodies, a higher ratio of DOTA chelators per antibody is often desired to increase the delivered radioactivity per mole of antibody.[12] It is recommended to perform optimization experiments to determine the ideal ratio for your specific application.

Experimental Protocols

Protocol 1: General DOTA Radiolabeling with 177Lu

This protocol provides a general method for the radiolabeling of a DOTA-conjugated peptide with Lutetium-177.

Materials:

  • DOTA-conjugated peptide stock solution

  • 177LuCl₃ in 0.04 M HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 4.5), metal-free

  • Metal-free water

  • Heating block

  • Metal-free microcentrifuge tubes

Procedure:

  • In a metal-free microcentrifuge tube, combine the DOTA-conjugated peptide with the ammonium acetate buffer.

  • Add the 177LuCl₃ solution to the tube.

  • Gently mix the contents.

  • Incubate the reaction mixture at 80°C for 20 minutes.[5][6]

  • After incubation, allow the tube to cool to room temperature.

  • Perform quality control to determine the radiochemical yield.

Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)

This is a rapid method to determine the percentage of incorporated radionuclide.

Materials:

  • ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)

  • Mobile phase (e.g., 50 mM EDTA solution, pH 5)

  • Developing chamber

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small volume (e.g., 1 µL) of the reaction mixture onto the origin of an ITLC strip.

  • Place the strip in a developing chamber containing the mobile phase.

  • Allow the mobile phase to travel up the strip. In this system, the radiolabeled DOTA-conjugate will remain at the origin, while free 177Lu will move with the solvent front as an EDTA complex.

  • Remove the strip and let it dry.

  • Cut the strip in half and measure the radioactivity of each half using a gamma counter, or analyze the entire strip using a radio-TLC scanner.

  • Calculate the radiochemical yield as: (Counts at Origin / Total Counts) x 100%.

Visualizations

Troubleshooting_Workflow Start Low Radiolabeling Yield Check_pH Verify Reaction pH (Optimal: 3.5 - 6.0) Start->Check_pH Check_Temp_Time Verify Temperature & Time (e.g., 80°C, 20 min for 177Lu) Check_pH->Check_Temp_Time Yes pH_Incorrect Incorrect pH Check_pH->pH_Incorrect No Check_Metals Investigate Metal Contamination Check_Temp_Time->Check_Metals Yes Temp_Time_Incorrect Suboptimal Temp/Time Check_Temp_Time->Temp_Time_Incorrect No Check_Reagents Assess Reagent Integrity Check_Metals->Check_Reagents No Metals_Present Contaminants Present Check_Metals->Metals_Present Yes Reagents_Degraded Reagents Degraded Check_Reagents->Reagents_Degraded Yes Success High Radiolabeling Yield Check_Reagents->Success No Adjust_pH Adjust Buffer pH pH_Incorrect->Adjust_pH Optimize_Temp_Time Optimize Incubation Conditions Temp_Time_Incorrect->Optimize_Temp_Time Prevent_Metals Implement Metal Prevention Protocol Metals_Present->Prevent_Metals Use_New_Reagents Use Fresh Reagents Reagents_Degraded->Use_New_Reagents Adjust_pH->Success Optimize_Temp_Time->Success Prevent_Metals->Success Use_New_Reagents->Success

Caption: A workflow for troubleshooting low radiolabeling yield.

pH_Influence cluster_conjugation Conjugation Step (e.g., p-SCN-Bn-DOTA) cluster_radiolabeling Radiolabeling Step Conjugation_pH Optimal pH: 8.5 - 9.5 Deprotonated_Amine Antibody Amine (-NH2) is Deprotonated Conjugation_pH->Deprotonated_Amine Nucleophilic_Attack Nucleophilic Attack on -NCS Deprotonated_Amine->Nucleophilic_Attack Thiourea_Bond Stable Thiourea Bond Formation Nucleophilic_Attack->Thiourea_Bond Radiolabeling_pH Optimal pH: 3.5 - 6.0 Carboxylate_Availability DOTA Carboxylates (-COO-) are Available for Chelation Radiolabeling_pH->Carboxylate_Availability Metal_Hydroxide_Prevention Prevents Radiometal Hydroxide Formation Radiolabeling_pH->Metal_Hydroxide_Prevention Stable_Complex Stable Radiometal-DOTA Complex Carboxylate_Availability->Stable_Complex Metal_Hydroxide_Prevention->Stable_Complex

Caption: The influence of pH on conjugation and radiolabeling steps.

Metal_Contamination_Prevention Source_Reagents High-Purity Reagents & Metal-Free Water Buffer_Prep Buffer Preparation Source_Reagents->Buffer_Prep Source_Plasticware Acid-Washed Plasticware Source_Plasticware->Buffer_Prep Chelating_Resin Treat with Chelating Resin (e.g., Chelex 100) Buffer_Prep->Chelating_Resin Metal_Free_Buffer Metal-Free Buffer Chelating_Resin->Metal_Free_Buffer Radiolabeling Radiolabeling Reaction Metal_Free_Buffer->Radiolabeling

Caption: Workflow for preventing trace metal contamination.

References

Technical Support Center: Optimizing pH for DOTA Conjugation and Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA conjugation and radiolabeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating DOTA-NHS esters to proteins or antibodies?

The optimal pH for conjugating DOTA-NHS esters to primary amines (e.g., lysine (B10760008) residues) on proteins or antibodies is in the basic range of 8.2 to 9.5 .[1] This pH ensures that the amine groups are deprotonated and therefore sufficiently nucleophilic to react efficiently with the NHS ester of the DOTA chelator.

Q2: Which buffers are recommended for the DOTA conjugation step?

For the conjugation reaction, it is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the DOTA-NHS ester. Recommended buffers include:

  • Carbonate-bicarbonate buffer[1]

  • Borate buffer[1]

  • HEPES buffer[2]

Avoid using buffers containing primary amines, such as Tris-HCl.

Q3: Why is my DOTA conjugation yield low?

Low conjugation yield is often attributed to suboptimal pH. Ensure your reaction buffer is within the 8.2-9.5 range. Other potential causes include:

  • Degraded DOTA-NHS ester: The NHS ester is susceptible to hydrolysis. Ensure it is stored correctly and used promptly after being reconstituted.

  • Presence of competing amines: As mentioned, amine-containing buffers or other primary amine contaminants in your protein solution can compete with the conjugation reaction.

  • Incorrect molar ratio: The molar excess of DOTA-NHS ester to protein may need to be optimized.

Q4: What is the optimal pH for radiolabeling a DOTA-conjugated molecule?

The optimal pH for radiolabeling DOTA conjugates with radiometals is in the acidic range, typically between 3.5 and 5.5 .[1][3][4] The most commonly cited range is 4.0 to 5.5 .[1][3][5][6]

Q5: Why is an acidic pH necessary for radiolabeling?

Acidic conditions are essential to prevent the formation of insoluble radiometal hydroxides.[1][3] At a pH above 5.5, many radiometals will begin to precipitate as hydroxides, making them unavailable for chelation by the DOTA molecule.

Q6: What are the recommended buffers for the radiolabeling step?

Buffers that are effective in the acidic pH range and do not interfere with the chelation process are recommended. These include:

It is crucial to use high-purity, metal-free reagents when preparing these buffers to avoid competition for the radiometal.

Q7: My radiolabeling efficiency is poor. What are the common causes?

Poor radiolabeling efficiency is frequently linked to pH issues. Verify that the pH of your reaction mixture is within the optimal acidic range. Other factors to consider are:

  • Metal contaminants: Trace metal impurities in your reagents or on your labware can compete with the radiometal for the DOTA chelator.

  • Incorrect buffer: Ensure you are not using a buffer from the conjugation step and have properly exchanged it for an appropriate acidic buffer.

  • Radiometal quality: The purity and specific activity of your radiometal can impact labeling efficiency.

Troubleshooting Guides

Low DOTA Conjugation Yield
Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of the conjugation buffer is between 8.2 and 9.5.
Amine-containing Buffer Replace buffers like Tris-HCl with non-amine buffers such as borate, carbonate, or HEPES.
DOTA-NHS Ester Hydrolysis Use fresh or properly stored DOTA-NHS ester. Prepare the solution immediately before use.
Insufficient Molar Ratio Increase the molar excess of DOTA-NHS ester to the protein.
Low Radiolabeling Efficiency
Potential Cause Troubleshooting Step
Incorrect pH Ensure the pH of the reaction mixture is between 4.0 and 5.5.
Radiometal Hydroxide Formation Lower the pH of the reaction to the optimal acidic range.
Metal Contamination Use metal-free buffers and labware. Consider pre-treating buffers with a chelating resin.
Buffer Carryover Ensure complete removal of the basic conjugation buffer before initiating the radiolabeling step.

Experimental Protocols

General Protocol for DOTA-NHS Ester Conjugation to an Antibody
  • Antibody Preparation: Exchange the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

  • DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the DOTA-NHS ester solution to the antibody solution. Incubate for 1-4 hours at room temperature or 37°C.

  • Purification: Remove unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer for the next step (e.g., 0.25 M ammonium acetate, pH 5.5).

General Protocol for Radiolabeling of a DOTA-Conjugated Antibody
  • pH Adjustment: In a metal-free microcentrifuge tube, combine the purified DOTA-conjugated antibody with a metal-free acidic buffer (e.g., 0.25 M ammonium acetate, pH 5.5).[8]

  • Radionuclide Addition: Add the high-purity radionuclide (e.g., ¹⁷⁷LuCl₃) to the DOTA-conjugated antibody solution.

  • Incubation: Incubate the reaction mixture at an optimized temperature and time. For many radiometals, this is typically 30-60 minutes at 37-95°C.[7][8]

  • Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

Visualized Workflows

DOTA_Conjugation_Workflow cluster_prep Step 1: Antibody Preparation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Antibody->Buffer_Exchange Prepared_Antibody Antibody in Conjugation Buffer Buffer_Exchange->Prepared_Antibody Amine_Free_Buffer Amine-Free Buffer (pH 8.2-9.5) Amine_Free_Buffer->Buffer_Exchange Reaction Conjugation Reaction Prepared_Antibody->Reaction DOTA_NHS DOTA-NHS Ester (in DMSO) DOTA_NHS->Reaction DOTA_Antibody DOTA-Antibody Conjugate Reaction->DOTA_Antibody Purification Purification (e.g., SEC) DOTA_Antibody->Purification Purified_Product Purified DOTA-Ab Purification->Purified_Product Radiolabeling_Workflow cluster_prep Step 1: Preparation cluster_labeling Step 2: Radiolabeling cluster_qc Step 3: Quality Control DOTA_Ab Purified DOTA-Antibody Reaction_Mix Reaction Mixture DOTA_Ab->Reaction_Mix Acidic_Buffer Acidic Buffer (pH 4.0-5.5) Acidic_Buffer->Reaction_Mix Incubation Incubation (Heat) Reaction_Mix->Incubation Radionuclide Radionuclide (e.g., ¹⁷⁷LuCl₃) Radionuclide->Incubation Labeled_Product Radiolabeled DOTA-Antibody Incubation->Labeled_Product QC Quality Control (e.g., iTLC, HPLC) Labeled_Product->QC Final_Product Final Product for Use QC->Final_Product

References

Technical Support Center: Preventing Trace Metal Contamination in Radiolabeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for preventing trace metal contamination in your radiolabeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help ensure high radiochemical yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are trace metals and why are they a concern in radiolabeling reactions?

A1: Trace metals are metal elements present in very low concentrations. In the context of radiolabeling, they are a significant concern because they can compete with the desired radiometal for the chelator, leading to reduced radiolabeling efficiency and lower radiochemical yields.[1][2][3] Even picomolar concentrations of contaminant metal ions can interfere with the labeling process.[1]

Q2: What are the common sources of trace metal contamination in a radiolabeling experiment?

A2: Trace metal contaminants can be introduced from various sources, including:

  • Reagents and Solvents: Buffers, water, and precursor solutions may contain trace metal impurities.[4]

  • Glassware and Equipment: Standard laboratory glassware, spatulas, and stir bars can leach metal ions.

  • Radionuclide Source: For example, ⁶⁸Ge/⁶⁸Ga generators can leach metal ions from their column material (e.g., TiO₂) or from the eluent.[1]

  • Apparatus: Steel needles, tubing, and components of automated synthesis modules can be a source of metals like nickel and chromium.[1][2]

Q3: Which specific trace metals are most problematic for radiolabeling?

A3: The problematic metals depend on the radiometal and chelator being used. However, some common interfering metal ions include:

  • Iron (Fe³⁺)

  • Aluminum (Al³⁺)

  • Zinc (Zn²⁺)

  • Copper (Cu²⁺)

  • Lead (Pb²⁺)

  • Nickel (Ni²⁺)

  • Chromium (Cr³⁺)

  • Titanium (Ti⁴⁺)

  • Non-radioactive isotopes of the radiometal (e.g., ⁿᵃᵗGa³⁺)[1]

Q4: How can I minimize trace metal contamination from my buffers and solutions?

A4: It is crucial to use high-purity reagents and solvents, often labeled as "trace metal grade" or "metal-free".[4] Additionally, treating buffers and solutions with a chelating resin, such as Chelex® 100, can effectively remove divalent and trivalent metal ion contaminants without significantly altering the concentration of monovalent ions like sodium and potassium.[5][6][7][8]

Q5: What is the proper way to clean glassware to avoid metal contamination?

A5: Standard washing with detergents may not be sufficient. A thorough acid wash is recommended. For general use, soaking in a 10% (v/v) hydrochloric acid solution is effective.[9][10] For work with trace metals, a 20% (v/v) nitric acid solution is often preferred.[9][11] Always follow the acid wash with copious rinsing with deionized water.

Troubleshooting Guide

Issue: Low Radiolabeling Yield

If you are experiencing consistently low radiochemical yields, trace metal contamination is a likely culprit.[2][3] Follow these troubleshooting steps:

Troubleshooting Workflow for Low Radiolabeling Yield

TroubleshootingWorkflow start Low Radiolabeling Yield check_reagents Use High-Purity Reagents & Solvents? start->check_reagents treat_buffers Treat Buffers with Chelating Resin (e.g., Chelex® 100) check_reagents->treat_buffers No check_glassware Use Acid-Washed Glassware? check_reagents->check_glassware Yes treat_buffers->check_glassware acid_wash Implement Strict Acid-Washing Protocol check_glassware->acid_wash No check_hardware Are Reaction Vessels and Needles Metal-Free? check_glassware->check_hardware Yes acid_wash->check_hardware use_plasticware Switch to Metal-Free Plasticware and PEEK Tubing check_hardware->use_plasticware No analyze_radionuclide Analyze Radionuclide Eluate for Metal Impurities (ICP-MS) check_hardware->analyze_radionuclide Yes use_plasticware->analyze_radionuclide purify_radionuclide Purify Radionuclide Prior to Labeling analyze_radionuclide->purify_radionuclide Impurities Detected success Improved Yield analyze_radionuclide->success No Impurities purify_radionuclide->success ContaminationSources cluster_sources Sources of Contamination cluster_prevention Prevention & Mitigation Strategies Reagents Reagents & Solvents HighPurity Use Trace Metal Grade Reagents Reagents->HighPurity Chelex Treat Buffers with Chelex® 100 Reagents->Chelex Contamination Trace Metal Contamination Reagents->Contamination Glassware Glassware & Labware AcidWash Acid-Wash Glassware Glassware->AcidWash MetalFreePlastic Use Metal-Free Plasticware Glassware->MetalFreePlastic Glassware->Contamination Radionuclide Radionuclide Source (e.g., Generator) QC QC of Radionuclide Eluate Radionuclide->QC Radionuclide->Contamination Hardware Hardware (Needles, Tubing) Hardware->MetalFreePlastic Hardware->Contamination LowYield Low Radiolabeling Yield Contamination->LowYield

References

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Esters on DOTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of tert-butyl (tBu) esters on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. Below you will find frequently asked questions, troubleshooting advice, detailed protocols, and visual workflows to help you achieve complete and efficient deprotection for your DOTA-conjugated molecules.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product shows multiple peaks on HPLC and mass spectrometry analysis after deprotection. What is the likely cause?

A1: The presence of multiple peaks is a common indicator of incomplete removal of the tert-butyl protecting groups, resulting in a mixture of partially deprotected species.[1] Other potential causes include isomerization of the DOTA conjugate, the presence of positional isomers if your biomolecule has multiple conjugation sites, or oxidation of sensitive amino acids like methionine or tryptophan.[1]

Q2: I performed a standard TFA deprotection, but I'm still seeing incomplete removal of the t-butyl groups. What can I do to improve the reaction?

A2: Incomplete deprotection is a known challenge due to the stability of the tert-butyl esters.[1] To drive the reaction to completion, consider the following:

  • Increase Reaction Time: Prolonging the exposure to the trifluoroacetic acid (TFA) cleavage cocktail can help ensure all ester groups are cleaved.[1] For some peptide conjugates, a treatment of 2-3 hours is standard.[2]

  • Optimize TFA Concentration: A high concentration of TFA is crucial.[1] Cleavage cocktails typically contain 95% TFA.[2][3] For particularly stubborn cases, using neat TFA (95-100%) may be necessary.[4]

  • Repeated Treatments: In some instances, a single TFA treatment may be insufficient. Repeating the deprotection step after isolating the partially deprotected product can be an effective strategy.[1]

  • Monitor Progress: It is highly recommended to monitor the deprotection progress using analytical HPLC and mass spectrometry to determine the optimal reaction time.[1]

Q3: What is a standard cleavage cocktail for deprotecting DOTA-tBu esters conjugated to peptides?

A3: A widely used and effective cleavage cocktail for peptides synthesized via Fmoc/tBu strategies consists of a mixture of TFA, scavengers, and water.[3] The scavengers are critical for quenching reactive cationic species generated during the cleavage process, which can otherwise cause side reactions with sensitive amino acid residues.[1][3]

Q4: Are there any side reactions I should be aware of during TFA deprotection?

A4: Yes. The t-butyl carbocations generated during deprotection are highly reactive and can lead to unwanted modifications of certain amino acid residues, particularly tryptophan, methionine, tyrosine, and cysteine.[3] This is why the inclusion of scavengers in the cleavage cocktail is essential. For example, using Fmoc-Trp(Boc) during peptide synthesis can help suppress the reattachment of the C-terminal Trp residue to the resin linker cation.[3]

Q5: How can I confirm that deprotection is complete?

A5: Complete deprotection can be confirmed by analytical techniques. In ¹H-NMR spectroscopy, the disappearance of the characteristic singlet peak for the tert-butyl protons (around δ 1.46 ppm) indicates successful removal.[5] Mass spectrometry is also essential to verify that the molecular weight of the final product corresponds to the fully deprotected conjugate.

Quantitative Data Summary

For successful deprotection, the composition of the cleavage cocktail and the reaction conditions are critical. The tables below summarize common parameters.

Table 1: Common TFA-Based Cleavage Cocktails for DOTA-Peptide Conjugates
Reagent Name/CompositionComponents (v/v/v)Recommended UseReference
Standard Cocktail TFA / Triisopropylsilane (TIS) / WaterGeneral purpose for most peptide sequences.[3]
95% / 2.5% / 2.5%
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT)For complex peptides containing Arg(Mtr/Pmc/Pbf), Cys, Met, or Trp.[3]
82.5% / 5% / 5% / 5% / 2.5%
TFA/DCM 50% TFA in Dichloromethane (DCM)A common condition for general tert-butyl ester cleavage.[4]
Table 2: Typical Deprotection Conditions
ParameterValueNotesReference
Temperature Room TemperatureMost deprotections are carried out at ambient temperature.[2][4]
Reaction Time 2 - 4 hoursOptimal time should be determined empirically by monitoring the reaction. For some conjugates, longer times may be necessary.[1][2]
Atmosphere Inert (e.g., Nitrogen)Recommended to prevent oxidation of sensitive residues.

Experimental Protocols

Protocol: Global Deprotection of DOTA(tBu)₃-Peptide Conjugate

This protocol describes the simultaneous cleavage of the peptide from the solid-phase resin and the deprotection of the tert-butyl esters and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (fully protected DOTA-peptide on solid support)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold, peroxide-free diethyl ether

  • Dichloromethane (DCM) for washing

  • Centrifuge tube with a frit or a reaction vessel

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • Resin Preparation: Place the peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 5 mL for 0.5 g of resin) to the resin.[6]

  • Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours. Periodically agitate the mixture to ensure complete contact between the resin and the cleavage cocktail.[2] A color change to deep yellow may be observed if Trt-protected amino acids are present, which is normal.[6]

  • Peptide Precipitation: After the incubation period, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the deprotected peptide.

  • Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow for DOTA Deprotection

G cluster_0 Deprotection & Cleavage cluster_1 Purification & Analysis Protected_Conjugate Protected DOTA-Peptide on Resin Add_Cocktail Add Cleavage Cocktail (e.g., 95% TFA/TIS/H2O) Protected_Conjugate->Add_Cocktail Incubate Incubate at RT (2-3 hours) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation) Precipitate->Isolate Purify Purify via RP-HPLC Isolate->Purify Analyze Analyze via LC-MS & Analytical HPLC Purify->Analyze Final_Product Pure Deprotected DOTA-Conjugate Analyze->Final_Product

Caption: Workflow for DOTA-peptide deprotection and purification.

Troubleshooting Logic for Incomplete Deprotection

G Start Start: Incomplete Deprotection Observed Check_Conditions Review Deprotection Conditions Start->Check_Conditions Time_Issue Was reaction time sufficient? (e.g., < 2 hours) Check_Conditions->Time_Issue Check Time TFA_Issue Was TFA concentration high enough? (e.g., < 95%) Time_Issue->TFA_Issue No Increase_Time Action: Increase reaction time (e.g., to 4 hours or monitor) Time_Issue->Increase_Time Yes Scavenger_Issue Were scavengers used for sensitive residues? TFA_Issue->Scavenger_Issue No Increase_TFA Action: Use higher TFA conc. (e.g., 95-100%) TFA_Issue->Increase_TFA Yes Add_Scavengers Action: Add appropriate scavengers (TIS, EDT, etc.) Scavenger_Issue->Add_Scavengers No Still_Issue Still incomplete? Scavenger_Issue->Still_Issue Yes Increase_Time->Still_Issue Increase_TFA->Still_Issue Add_Scavengers->Still_Issue Repeat Action: Repeat TFA treatment on isolated product Success Problem Solved: Complete Deprotection Repeat->Success Still_Issue->Repeat Yes Still_Issue->Success No

Caption: Decision tree for troubleshooting incomplete deprotection.

References

Technical Support Center: Antibody Conjugation Using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody conjugation using click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding antibody conjugation with click chemistry.

Q1: What is click chemistry in the context of antibody conjugation?

A1: Click chemistry refers to a class of reactions that are rapid, highly specific, and yield a stable product. For antibody conjugation, the most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions allow for the precise attachment of molecules like drugs, fluorophores, or oligonucleotides to an antibody by forming a stable triazole linkage.[1][4] SPAAC is often preferred for biological applications as it avoids the use of a potentially cytotoxic copper catalyst.[5][]

Q2: Which functional groups should I introduce to my antibody and payload?

A2: For click chemistry, one molecule must contain an azide (B81097) group and the other an alkyne. In a typical SPAAC reaction, the antibody is often functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), because azides are not naturally present in biological systems, minimizing side reactions.[7][8] The payload (e.g., a drug or dye) is then modified with an azide group.[5]

Q3: What initial checks should I perform on my antibody before starting conjugation?

A3: Before beginning, ensure your antibody preparation is pure (>95%) and in an appropriate buffer. Many commercial antibody solutions contain additives like bovine serum albumin (BSA), glycine, or sodium azide which must be removed as they can interfere with the conjugation reaction.[7][9] Use a suitable purification method, such as an antibody clean-up kit or dialysis, to exchange the antibody into an amine-free buffer like PBS.[7][10][11]

Q4: What is the Degree of Labeling (DOL) and why is it important?

A4: The Degree of Labeling (DOL), or Drug-to-Antibody Ratio (DAR) in the context of ADCs, is the average number of payload molecules conjugated to a single antibody.[12][13] It is a critical parameter that affects the conjugate's efficacy and properties. Low DOL can result in weak signal or efficacy, while excessively high DOL can lead to antibody aggregation, reduced solubility, or loss of function.[9][10][12][13] For most antibodies, an optimal DOL is typically between 2 and 10.[12][13]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Conjugation Yield or Low DOL

You observe a low Drug-to-Antibody Ratio (DAR) or a high percentage of unconjugated antibody in your final product.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inefficient Initial Labeling The first step is modifying the antibody with an alkyne or azide handle (e.g., using a DBCO-NHS ester). Ensure optimal conditions for this reaction. Verify the successful modification of the antibody using techniques like MALDI-TOF mass spectrometry before proceeding.[14]
Suboptimal Molar Ratio of Reactants In the initial labeling step (e.g., antibody with DBCO-NHS ester), use a sufficient molar excess of the labeling reagent. A 10-20 fold molar excess is a common starting point.[5] For the subsequent click reaction, a 2-4 fold molar excess of the azide-modified payload to the DBCO-labeled antibody is recommended.[7]
Incorrect Reaction Buffer/pH For NHS ester reactions to label lysine (B10760008) residues, the buffer pH should be between 7.2 and 8.5. Avoid buffers containing primary amines like Tris, as they will compete with the antibody for the NHS ester.[9] For SPAAC reactions, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[14]
Degraded Reagents Ensure reagents are stored correctly (e.g., -20°C, protected from moisture).[14] Prepare fresh solutions of linkers and payloads, especially NHS esters which can hydrolyze in the presence of water.[7][11]
Insufficient Reaction Time/Temperature While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[14] Monitor the reaction over 12-48 hours to determine the optimal time.[8][14]
Steric Hindrance If the reactive site on the antibody is sterically hindered, the conjugation efficiency may be low. Consider using a linker with a longer PEG spacer to increase accessibility.[5][14]
Issue 2: Antibody Aggregation

You observe turbidity, precipitation, or see evidence of aggregates in post-reaction analysis (e.g., by SEC).

Potential Causes & Solutions

Potential Cause Recommended Solution
High Hydrophobicity of Payload/Linker The addition of hydrophobic molecules can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.[15] If possible, use a more hydrophilic linker, such as one containing a PEG spacer.[5]
Over-labeling (High DOL) A high degree of labeling increases the overall hydrophobicity of the antibody, promoting aggregation.[9] Aim for a lower target DOL (e.g., 2-4) by reducing the molar excess of the labeling reagent in the initial step.[9]
Presence of Organic Co-solvent Linkers and payloads are often dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents can denature the antibody.[16] Keep the final concentration of the organic co-solvent below 10% (v/v) and add the reagent solution slowly with gentle mixing.[5][16]
Suboptimal Buffer Conditions Unfavorable pH or low ionic strength can decrease antibody stability.[15] Ensure the reaction buffer is optimal for your specific antibody. Sometimes, adding stabilizing excipients can help maintain protein solubility.[10]
Incorrect Reaction Temperature While higher temperatures can increase reaction rates, they can also promote aggregation for some antibodies. Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to mitigate this.[10]

Experimental Protocols & Workflows

General Workflow for Antibody Conjugation via SPAAC

The following diagram outlines the typical experimental workflow for a two-step antibody conjugation using strain-promoted click chemistry.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Final Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange to PBS, pH 7.2-8.0) DBCO_Label DBCO-NHS Ester Labeling (Add 10-20x molar excess of DBCO-NHS in DMSO) Ab_Prep->DBCO_Label 1-5 mg/mL Ab Incubate1 Incubation (1h at RT or 2h at 4°C) DBCO_Label->Incubate1 Quench Quench Reaction (Add Tris buffer) Incubate1->Quench Purify1 Purification (Remove excess DBCO via desalting column) Quench->Purify1 Click_React Click Reaction (Add 2-4x molar excess of Azide-Payload) Purify1->Click_React Incubate2 Incubation (Overnight at 4°C or 2-4h at RT) Click_React->Incubate2 Purify2 Final Purification (Remove excess payload via SEC or TFF) Incubate2->Purify2 Analysis Analysis (Determine DOL, check purity & aggregation) Purify2->Analysis

Caption: Workflow for SPAAC antibody conjugation.

Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol details the first stage of modifying an antibody with a DBCO handle.

  • Antibody Preparation :

    • Remove any interfering substances (e.g., BSA, glycine, azide) from your antibody solution. Use an appropriate method like Amicon ultrafiltration or a desalting column to exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0).[7][11]

    • Adjust the antibody concentration to 1-5 mg/mL.[10]

  • Reagent Preparation :

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[5][7] Let the vial warm to room temperature before opening to prevent moisture condensation.[11]

  • Labeling Reaction :

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5] Add the DMSO solution dropwise while gently vortexing to prevent localized high concentrations that could cause aggregation.[10] The final DMSO concentration should not exceed 10% v/v.[5]

    • Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.[7][8][11]

  • Quenching :

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM to react with any excess NHS ester.[7][8][11]

    • Incubate for an additional 15 minutes.[7][11]

  • Purification :

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[8]

    • The resulting DBCO-labeled antibody is now ready for the click chemistry reaction with an azide-modified payload.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve common issues during your conjugation experiment.

G Start Start: Poor Conjugation Result Check_Agg Is there visible precipitation or aggregation? Start->Check_Agg Agg_Yes High Probability of Aggregation Issue Check_Agg->Agg_Yes Yes Check_Yield Is the final conjugate yield low and/or DOL is low? Check_Agg->Check_Yield No Agg_Sol Troubleshoot Aggregation: - Lower DOL - Use PEGylated linker - Reduce organic solvent % - Optimize buffer/temp Agg_Yes->Agg_Sol Success Re-run Experiment Agg_Sol->Success Yield_Yes High Probability of Low Reaction Efficiency Check_Yield->Yield_Yes Yes Check_Ab Were initial antibody and reagents checked? Check_Yield->Check_Ab No Yield_Sol Troubleshoot Low Yield: - Check reagent quality/storage - Optimize molar ratios - Verify buffer pH (no amines) - Increase reaction time/temp Yield_Yes->Yield_Sol Yield_Sol->Success Ab_No Start Here: - Purify antibody (remove BSA, azide) - Use fresh, high-quality reagents - Confirm Ab concentration Check_Ab->Ab_No No Check_Ab->Success Yes Ab_No->Success

Caption: Troubleshooting decision tree for antibody conjugation.

References

Optimizing DOTA Linker to Antibody/Peptide Molar Ratios: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of the molar ratio of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) linkers to antibodies and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DOTA-linker to antibody/peptide?

There is no single optimal molar ratio, as it is highly dependent on the specific antibody or peptide, the type of DOTA linker used (e.g., DOTA-NHS ester, p-SCN-Bn-DOTA), and the intended application of the conjugate.[1] However, a common starting point is to test a range of molar excess of the DOTA linker to the antibody/peptide, for example, 5:1, 10:1, and 20:1.[2] The goal is to achieve a sufficient number of DOTA molecules per antibody/peptide for effective radiolabeling without compromising the biomolecule's immunoreactivity or pharmacokinetic properties.[1][3]

Q2: How does the DOTA to antibody/peptide ratio affect the final conjugate?

The molar ratio of DOTA linker to the antibody or peptide during the conjugation reaction directly influences the average number of DOTA molecules attached to each biomolecule, often referred to as the chelator-to-antibody ratio (CAR).[1][3]

  • Increasing the molar ratio generally leads to a higher number of conjugated DOTA molecules.[3] This can improve the specific activity of the radiolabeled compound.[1]

  • However, a high number of conjugated DOTA molecules can have negative consequences :

    • Decreased Immunoreactivity: DOTA can attach to lysine (B10760008) residues in the variable domains of an antibody, which are crucial for antigen binding, thereby reducing its effectiveness.[1]

    • Altered Pharmacokinetics: An increased number of hydrophilic DOTA chelators can change the overall charge and lipophilicity of the conjugate, potentially leading to faster blood clearance and increased uptake by the liver and spleen.[1][3][4]

    • Increased Aggregation: Over-conjugation can expose hydrophobic regions of the antibody, leading to the formation of aggregates that are rapidly cleared from circulation.[2]

Q3: What are the critical parameters to control during the DOTA conjugation reaction?

Several experimental conditions significantly impact the outcome of the conjugation reaction:

  • pH: The reaction between DOTA-NHS esters and primary amines (lysine residues) on antibodies/peptides is most efficient at a pH between 8.0 and 9.0.[5][6]

  • Temperature and Incubation Time: These parameters should be optimized. For example, some protocols suggest incubation for 30 minutes at 37°C, while others recommend 20 hours at 4°C.[7][8]

  • Buffer Composition: The buffer used for the conjugation reaction should be free of primary amines, such as Tris or glycine, as they will compete with the antibody/peptide for reaction with the DOTA-NHS ester.[9] Phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers are commonly used.[6][10]

  • Antibody/Peptide Purity and Concentration: High purity of the antibody or peptide (>95%) is recommended to avoid side reactions with impurities.[9] A higher concentration of the biomolecule (e.g., 2-10 mg/mL) can improve conjugation efficiency.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of DOTA linker to antibody/peptide molar ratios.

Symptom Potential Cause Troubleshooting Steps & Explanation
Low Conjugation Efficiency (Low DOTA/Antibody Ratio) Suboptimal Molar Ratio: The initial molar excess of the DOTA linker may be too low.Gradually increase the molar ratio of DOTA linker to antibody/peptide in subsequent experiments (e.g., from 10:1 to 50:1).[7]
Inactive DOTA Linker: The DOTA-NHS ester may have hydrolyzed due to moisture.Always use fresh, anhydrous DMSO or DMF to dissolve the DOTA-NHS ester immediately before use.[2][6] Store the DOTA-NHS ester in a desiccator.
Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the antibody/peptide buffer competes with the conjugation reaction.Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer (pH 8.0-9.0) before starting the conjugation.[9]
High Levels of Antibody/Peptide Aggregation Over-conjugation: An excessively high number of DOTA molecules can lead to conformational changes and aggregation.Reduce the molar excess of the DOTA linker in the conjugation reaction.[2] Analyze the conjugate for aggregates using size-exclusion chromatography (SEC-HPLC).[10]
Reduced Immunoreactivity of the Conjugate Conjugation at Antigen-Binding Sites: DOTA molecules may have attached to lysine residues within the antibody's complementarity-determining regions (CDRs).This is a risk with non-site-specific conjugation methods. Consider using a lower molar ratio of DOTA linker to minimize this possibility.[1] For peptides, ensure the DOTA conjugation site is away from the receptor-binding motif.
Low Radiolabeling Yield Insufficient Number of DOTA Chelators: The DOTA-to-antibody/peptide ratio of the purified conjugate may be too low.Increase the initial molar ratio of DOTA linker during the conjugation step to achieve a higher number of attached chelators. A study showed that a 1:10 antibody to DOTA ratio was insufficient, while a 1:50 ratio resulted in adequate labeling.[7]
Metal Contaminants: Trace metal ions in buffers or reagents can compete with the radiometal for chelation by DOTA.Use metal-free buffers and reagents. Consider treating solutions with Chelex resin to remove contaminating metal ions.[11]
Suboptimal Radiolabeling Conditions: The pH, temperature, or incubation time for the radiolabeling reaction may not be optimal.Optimize the radiolabeling conditions. For example, with ¹⁷⁷Lu, labeling is often performed at pH 5.5 and 37°C for 1 hour.[1]

Quantitative Data Summary

The following tables summarize experimental data from various studies to provide a reference for optimizing DOTA conjugation.

Table 1: Impact of DOTA:Antibody Molar Ratio on Conjugation and Immunoreactivity

AntibodyDOTA LinkerMolar Ratio (DOTA:Ab)Average DOTA/AbImpact on ImmunoreactivityReference
Rituximab (Biosimilar)p-SCN-Bz-DOTA10:11-1.5Insufficient for prompt labeling[7]
Rituximab (Biosimilar)p-SCN-Bz-DOTA50:14.25 ± 1.04Preserved affinity for CD20[7]
1C1m-Fcp-SCN-Bn-DOTA->3Decreased tumor uptake[1]
1C1m-Fcp-SCN-Bn-DOTA-11Significant loss of immunoreactivity[1]
TrastuzumabDOTA-NHS ester20:1~6-[8]
TrastuzumabDOTA-NHS ester100:1Slightly higher than 6-[8]

Table 2: Influence of Conjugation on Pharmacokinetics

AntibodyDOTA/Ab RatioObservationReference
1C1m-FcIncreasing numberAccelerated blood clearance and increased liver uptake[1]
h-R3Increasing numberFaster blood clearance and higher liver uptake[4]

Experimental Protocols

Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to an Antibody

This protocol outlines a standard method for conjugating a DOTA-NHS ester to the lysine residues of an antibody.

1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[2]

  • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[10]

2. DOTA-NHS Ester Preparation:

  • Immediately before use, dissolve the DOTA-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of, for example, 10 mg/mL.[2]

3. Conjugation Reaction:

  • Calculate the volume of the DOTA-NHS ester stock solution needed to achieve the desired molar excess (e.g., 10:1, 20:1, 50:1) over the antibody.

  • Slowly add the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v) to maintain antibody integrity.[10]

  • Incubate the reaction mixture for a specified time and temperature (e.g., 1 hour at room temperature or 30 minutes at 37°C).[6][7]

4. Purification of the DOTA-Antibody Conjugate:

  • Remove the unreacted DOTA-NHS ester and other small molecules by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[7]

5. Characterization of the Conjugate:

  • DOTA/Antibody Ratio: Determine the average number of DOTA molecules per antibody using methods like mass spectrometry or a colorimetric assay with a known metal ion.[3][12]

  • Purity and Aggregation: Assess the purity of the conjugate and check for aggregates using SEC-HPLC.[10]

  • Immunoreactivity: Evaluate the antigen-binding affinity of the DOTA-antibody conjugate using methods like ELISA or a cell-based binding assay.

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity of the DOTA-antibody conjugate and to detect the presence of aggregates or fragments.

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject a sample of the purified DOTA-antibody conjugate.

    • Monitor the elution profile. The main peak corresponds to the monomeric antibody conjugate. The presence of peaks at earlier retention times indicates aggregates, while peaks at later retention times suggest fragments.

    • A purity of >95% for the monomeric peak is generally desired.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Mix Antibody and DOTA-NHS) antibody_prep->conjugation dota_prep DOTA-NHS Ester Preparation (Dissolve in DMSO) dota_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization of Conjugate (Mass Spec, SEC-HPLC, Immunoreactivity) purification->characterization

Caption: Experimental workflow for DOTA-NHS ester conjugation to an antibody.

troubleshooting_logic start Low Radiolabeling Yield? check_dota_ratio Check DOTA/Antibody Ratio (Mass Spectrometry) start->check_dota_ratio is_ratio_low Ratio Too Low? check_dota_ratio->is_ratio_low increase_molar_ratio Increase Molar Ratio of DOTA in Conjugation is_ratio_low->increase_molar_ratio Yes check_metal_contaminants Check for Metal Contaminants is_ratio_low->check_metal_contaminants No end Successful Radiolabeling increase_molar_ratio->end optimize_labeling Optimize Radiolabeling Conditions (pH, Temp) check_metal_contaminants->optimize_labeling optimize_labeling->end

Caption: Troubleshooting logic for low radiolabeling yield.

References

Technical Support Center: Purifying DOTA-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of DOTA-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in DOTA-labeling reactions?

A1: Common impurities include unreacted starting materials (free DOTA-conjugate and unconjugated biomolecule), partially deprotected conjugates (if using protecting groups like tert-butyl), byproducts from the labeling reaction, and aggregates of the final compound. Additionally, metal contaminants can compete with the desired radiometal for chelation by DOTA, leading to lower radiochemical yields.[1][2] Finally, radiolytic degradation can occur, especially with high specific activities, leading to the formation of radiochemical impurities.

Q2: What level of purity is required for DOTA-labeled compounds?

A2: The required purity depends on the intended application. For in vitro studies, a purity of >90% may be sufficient. However, for in vivo and clinical applications, a purity of >95% is typically required to minimize potential side effects from impurities.[3] For radiolabeled compounds, a high radiochemical purity of >95% is also critical.[3]

Q3: What are the primary methods for purifying DOTA-labeled compounds?

A3: The most common purification methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC, particularly reversed-phase HPLC (RP-HPLC), offers high resolution and is capable of separating closely related impurities. SPE is a simpler and faster method often used for sample cleanup and desalting, and it can be effective if the impurities have significantly different polarities from the desired product.

Q4: How can I prevent trace metal contamination in my radiolabeling reaction?

A4: Preventing trace metal contamination is crucial for achieving high radiochemical yields. Key preventive measures include:

  • Using high-purity, metal-free water and reagents.

  • Preparing all solutions and buffers in acid-washed plasticware (e.g., rinsed with 0.1 M HCl) followed by thorough rinsing with metal-free water.[4]

  • Treating buffers and biomolecule solutions with a chelating resin, such as Chelex 100, to remove any existing metal contaminants before the addition of the DOTA-conjugate or the radionuclide.[4]

Troubleshooting Guides

Problem 1: Low Radiochemical Yield

Q: My radiolabeling reaction shows a low yield. What are the potential causes and how can I troubleshoot this?

A: Low radiochemical yield can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Metal Contamination: Competing metal ions can significantly reduce the radiolabeling efficiency.

    • Troubleshooting: Analyze all reagents for trace metal impurities. Use metal-free buffers and acid-washed labware. Consider pre-treating your solutions with a chelating resin.[4]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can hinder the chelation reaction.

    • Troubleshooting: Ensure the pH of the reaction mixture is within the optimal range for DOTA labeling (typically pH 4-5 for many radiometals). Optimize the reaction temperature and incubation time as these can be radionuclide-dependent.

  • Incorrect Molar Ratios: An insufficient amount of the DOTA-conjugated precursor can lead to incomplete radiolabeling.

    • Troubleshooting: Verify the concentration of your DOTA-conjugate and ensure an appropriate molar excess relative to the radionuclide.

  • Degraded Reagents: The DOTA-conjugate or the radionuclide solution may have degraded over time.

    • Troubleshooting: Use freshly prepared or properly stored reagents. Confirm the integrity of your DOTA-conjugate via analytical methods like HPLC-MS.

Problem 2: Multiple Peaks in HPLC Chromatogram

Q: My purified DOTA-labeled compound shows multiple peaks on the analytical HPLC. What could be the cause?

A: The presence of multiple peaks can indicate a heterogeneous product mixture. Identifying the source of these peaks is key to resolving the issue.

Potential Causes and Solutions:

  • Incomplete Deprotection: If using protecting groups (e.g., tert-butyl esters on DOTA), incomplete removal will result in a mixture of partially deprotected species.

    • Troubleshooting: Ensure complete deprotection by optimizing the cleavage conditions (e.g., extending the reaction time with the cleavage cocktail).

  • Isomerization: The DOTA-conjugate or the biomolecule itself may have undergone isomerization during synthesis or purification.

    • Troubleshooting: Analyze the different peaks by mass spectrometry to identify potential isomers.

  • Multiple Conjugation Sites: If the biomolecule has multiple potential sites for DOTA conjugation, a mixture of positional isomers may be present.

    • Troubleshooting: This is often an inherent challenge. If a single isomer is required, further optimization of the conjugation strategy or more sophisticated purification techniques may be necessary.

  • Oxidation: Sensitive amino acid residues (e.g., methionine, tryptophan) in a peptide or protein can be oxidized during the labeling or purification process.

    • Troubleshooting: Add antioxidants, such as ascorbic acid or gentisic acid, to the reaction mixture and purification buffers.

Data Presentation

Impact of Metallic Impurities on Radiochemical Yield (RCY)

The presence of competing metal ions can significantly decrease the radiochemical yield of DOTA-labeled compounds. The following table summarizes the effect of various metal contaminants on the RCY of ¹⁷⁷Lu- and ¹⁶¹Tb-DOTA labeling.

RadionuclideMetal ContaminantMolar Ratio (Metal:Radionuclide)Approximate Radiochemical Yield (RCY) Drop
¹⁷⁷LuCu²⁺20Drops to nearly 0%
¹⁷⁷LuZn²⁺20Drops below 10%
¹⁷⁷LuPb²⁺20Drops below 10%
¹⁷⁷LuFe³⁺20Drops below 20%
¹⁶¹TbPb²⁺1Noticeable decrease
¹⁶¹TbCu²⁺, Zn²⁺, Fe³⁺≥ 5Significant decrease
¹⁶¹Tb/¹⁷⁷LuVarious transition metals5Drops below 20%[5]
Comparison of HPLC and SPE Purification Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Solid-Phase Extraction (SPE)
Principle Separation based on differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.Separation based on the partitioning of analytes between a solid sorbent and a liquid phase, driven by gravity or low pressure.[6]
Resolution High resolution, capable of separating closely related compounds and isomers.Lower resolution, best for separating compounds with significant differences in polarity.
Throughput Lower throughput, typically processing one sample at a time.Higher throughput, can be parallelized using multi-well plates.
Complexity More complex instrumentation and operation.Simpler and faster to perform.
Cost Higher initial instrument cost and ongoing solvent and column costs.Lower cost for cartridges and equipment.
Typical Use Final purification to achieve high purity, analytical quality control.Sample cleanup, desalting, and pre-concentration before further analysis or as a final purification step if impurities are sufficiently different.[6]
Typical Yield Can be high, but losses can occur during fraction collection and processing.Generally high for the target compound if the method is optimized.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of a DOTA-Peptide

This protocol provides a general guideline for the purification of a DOTA-peptide conjugate using reversed-phase HPLC.

1. Materials and Reagents:

  • Crude DOTA-peptide conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (preparative or semi-preparative)

  • HPLC system with a UV detector and fraction collector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Dissolve the crude DOTA-peptide in a minimal volume of Mobile Phase A or a compatible solvent mixture (e.g., water/acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 40 minutes. The optimal gradient should be determined empirically for each specific peptide.[7]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired product.

  • Product Recovery: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a DOTA-Labeled Compound

This protocol describes a general procedure for the cleanup of a DOTA-labeled compound using a C18 SPE cartridge. This is often used as a final step after radiolabeling to remove unreacted radionuclide and other hydrophilic impurities.

1. Materials and Reagents:

  • DOTA-labeled compound in reaction buffer

  • C18 SPE cartridge

  • SPE manifold (optional)

  • HPLC-grade water

  • HPLC-grade ethanol (B145695) or acetonitrile

  • 0.9% Saline solution

2. Cartridge Conditioning:

  • Wash the C18 cartridge with 5-10 mL of ethanol or acetonitrile.

  • Equilibrate the cartridge with 5-10 mL of HPLC-grade water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the aqueous solution containing the DOTA-labeled compound onto the conditioned cartridge. The labeled compound should be retained on the C18 sorbent, while unretained components will pass through.

4. Washing:

  • Wash the cartridge with 5-10 mL of water to remove any remaining hydrophilic impurities, such as unchelated radionuclide and buffer salts.

5. Elution:

  • Elute the purified DOTA-labeled compound from the cartridge using a small volume (e.g., 0.5-2 mL) of an ethanol/water mixture (e.g., 50% ethanol).

  • The final product can then be diluted with a saline solution for further use.

Mandatory Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude DOTA-labeled Compound Purification_Step Purification Method (HPLC or SPE) Crude_Product->Purification_Step Fraction_Collection Fraction Collection Purification_Step->Fraction_Collection Purity_Analysis Purity & Identity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Purity_Analysis->Fraction_Collection Re-purify if needed Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions meet purity criteria Final_Product Pure DOTA-labeled Compound Pooling->Final_Product

Caption: General workflow for the purification of DOTA-labeled compounds.

Troubleshooting_Flowchart cluster_problem Problem Identification cluster_investigation Investigation & Root Cause Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity or Multiple Peaks in HPLC Check_Reaction Analyze Crude Reaction Mixture Start->Check_Reaction Analyze_Peaks Analyze Peaks by LC-MS Start->Analyze_Peaks Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Large starting material peak Metal_Contamination Metal Contamination Check_Reaction->Metal_Contamination Low radiochemical yield Deprotection_Issue Incomplete Deprotection Analyze_Peaks->Deprotection_Issue Mass corresponds to partially protected species Oxidation Oxidation Analyze_Peaks->Oxidation Mass corresponds to oxidized product Isomers Isomers Analyze_Peaks->Isomers Same mass, different retention times Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Time, pH) Incomplete_Reaction->Optimize_Reaction Metal_Free Use Metal-Free Reagents & Acid-Washed Labware Metal_Contamination->Metal_Free Optimize_Deprotection Optimize Deprotection Step Deprotection_Issue->Optimize_Deprotection Add_Antioxidants Add Antioxidants Oxidation->Add_Antioxidants Optimize_Purification Optimize HPLC Gradient for Isomer Separation Isomers->Optimize_Purification

Caption: Troubleshooting flowchart for low purity of DOTA-labeled compounds.

References

Validation & Comparative

DOTA vs. NOTA Chelators for Gallium-68 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of Gallium-68 (B1239309) (⁶⁸Ga) radiopharmaceuticals. This guide provides an objective comparison of two of the most widely used chelators, DOTA and NOTA, supported by experimental data to inform the selection process for specific research and clinical applications.

The macrocyclic chelators 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are both extensively used for complexing the positron-emitting radionuclide Gallium-68. The resulting ⁶⁸Ga-labeled molecules are employed in Positron Emission Tomography (PET) for the imaging of a wide array of biological targets, including neuroendocrine tumors.[1] While both chelators effectively bind ⁶⁸Ga, they exhibit significant differences in their labeling chemistry, stability, and in vivo performance.

At a Glance: Key Differences

FeatureDOTANOTA
Labeling Temperature Requires heating (typically 60-95°C)Room Temperature
Labeling Time Longer (5-15 minutes)Faster (≤ 5 minutes)
Labeling pH Typically pH 3.2 - 4.5Typically pH 3.5 - 4.0
⁶⁸Ga Complex Stability High (log K = 21.33)Very High (log K = 30.98)[2]
In Vivo Kidney Uptake Generally lowerCan be higher
Theranostic Potential Yes (compatible with β⁻ emitters like ¹⁷⁷Lu)Less established for theranostics

Quantitative Comparison of Labeling Performance

The choice between DOTA and NOTA often hinges on the specific requirements of the application, such as the thermal stability of the targeting molecule and the desired speed of the labeling process. The following tables summarize key quantitative data from comparative studies.

Table 1: Gallium-68 Labeling Conditions and Efficiency

Chelator ConjugateLabeling Temperature (°C)Labeling Time (min)Radiochemical Purity (%)Reference
DOTA-A1-His sdAb6015>98[3][4]
NOTA-A1-His sdAbRoom Temperature5>98[3][4]
DOTATOC955>95[5]
NODAGA-RGD955>95[5]
DOTA-ADGMicrowave->98 (after purification)[6]
NOTA-Amino-DGRoom Temperature5~100[6]

Table 2: In Vitro Stability of ⁶⁸Ga-labeled Single-domain Antibody (sdAb)

RadiotracerMediumTime (min)Radiochemical Purity (%)Reference
[⁶⁸Ga]Ga-DOTA-A1-HisHuman Blood12089 ± 4[7]
[⁶⁸Ga]Ga-NOTA-A1-HisHuman Blood12089 ± 2[7]
[⁶⁸Ga]Ga-DOTA-A1-HisMurine Blood3081 ± 10[7]
[⁶⁸Ga]Ga-DOTA-A1-HisMurine Blood12065 ± 3[7]
[⁶⁸Ga]Ga-NOTA-A1-HisMurine Blood12091 ± 3[7]

Table 3: In Vivo Biodistribution Data (%ID/g) in Mice Bearing PSMA+ Tumors

RadiotracerOrgan1 h post-injection2 h post-injection3 h post-injectionReference
⁶⁸Ga-DOTA-PSMATumor---[8]
⁶⁸Ga-NOTA-PSMATumor42.2 ± 6.7--[8]
⁶⁸Ga-DOTA-PSMAKidney-Significantly lower than ⁶⁸Ga-DKFZ-PSMA-11Significantly lower than ⁶⁸Ga-DKFZ-PSMA-11[8]
⁶⁸Ga-NOTA-PSMAKidney106 ± 2334.7 ± 5.7-[8]

Table 4: In Vivo Biodistribution in Mice with Mesothelin-Expressing Tumors

RadiotracerOrganFindingReference
[⁶⁸Ga]Ga-DOTA-A1-HisKidneyTwofold lower uptake compared to [⁶⁸Ga]Ga-NOTA-A1-His[3][4]
[⁶⁸Ga]Ga-NOTA-A1-HisKidneyHigher uptake compared to [⁶⁸Ga]Ga-DOTA-A1-His[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.

Conjugation of Chelators to a Single-domain Antibody (A1-His)
  • Preparation: A 50-fold molar excess of p-SCN-Bn-DOTA or p-SCN-Bn-NOTA is used relative to the A1-His single-domain antibody.

  • Reaction: The conjugation reaction is carried out at a pH of 9.

  • Analysis: The resulting chelator-to-sdAb ratios are determined. In one study, this resulted in ratios of 1.8 for DOTA and 1.3 for NOTA.[4]

Gallium-68 Radiolabeling of DOTA- and NOTA-conjugated Peptides

General Automated Procedure for ⁶⁸Ga Labeling: [9]

  • Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Reaction: The ⁶⁸Ga eluate is incubated with the DOTA- or NOTA-peptide conjugate under controlled pH and temperature.

  • Purification: The labeled peptide is typically purified using a C8 solid-phase extraction (SPE) cartridge.[5]

Specific Conditions for DOTA-A1-His: [4]

  • Reagents: 100 µg of DOTA-conjugated A1-His in 1 M ammonium (B1175870) acetate (B1210297) is added to the ⁶⁸Ga eluate (145–222 MBq).

  • pH Adjustment: The final pH is adjusted to 3.

  • Incubation: The mixture is incubated for 15 minutes at 60°C with stirring.

Specific Conditions for NOTA-A1-His: [4]

  • Reagents: 100 µg of NOTA-conjugated A1-His in 1 M ammonium acetate is added to the ⁶⁸Ga eluate (145–222 MBq).

  • pH Adjustment: The final pH is adjusted to 4.

  • Incubation: The mixture is incubated for 15 minutes at room temperature with stirring.

In Vitro Stability Assay
  • Incubation: The radiolabeled conjugate is incubated in human or murine blood.

  • Sampling: Aliquots are taken at various time points (e.g., 30 and 120 minutes).

  • Analysis: The radiochemical purity of the protein-free plasma fraction is determined to assess stability.[7]

In Vivo Biodistribution and PET/CT Imaging
  • Animal Model: Mice bearing relevant tumor xenografts (e.g., mesothelin-expressing or PSMA+) are used.

  • Injection: The ⁶⁸Ga-labeled tracer is administered intravenously.

  • Imaging: PET/CT imaging is performed at various time points post-injection (e.g., 1, 2, and 3 hours).

  • Biodistribution: After the final imaging session, tissues of interest are harvested, weighed, and the radioactivity is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[8]

Visualizing the Processes

To better understand the chemical and experimental workflows, the following diagrams are provided.

G Chelation of Gallium-68 cluster_DOTA DOTA Chelation cluster_NOTA NOTA Chelation DOTA DOTA Heat Heat (60-95°C) DOTA->Heat Requires Ga_DOTA [⁶⁸Ga]Ga-DOTA Complex DOTA->Ga_DOTA Chelates Ga68_DOTA Gallium-68 (⁶⁸Ga³⁺) Ga68_DOTA->DOTA Heat->Ga_DOTA NOTA NOTA RT Room Temperature NOTA->RT Occurs at Ga_NOTA [⁶⁸Ga]Ga-NOTA Complex NOTA->Ga_NOTA Chelates Ga68_NOTA Gallium-68 (⁶⁸Ga³⁺) Ga68_NOTA->NOTA RT->Ga_NOTA

Caption: Comparison of Gallium-68 chelation by DOTA and NOTA.

G Radiolabeling and Quality Control Workflow cluster_prep Preparation cluster_labeling Labeling cluster_qc Quality Control Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ Generator->Elution Peptide Chelator-Peptide Conjugate (DOTA/NOTA) Mixing Mix ⁶⁸Ga, Peptide, and Buffer Peptide->Mixing Buffer Buffer Solution Buffer->Mixing Elution->Mixing Incubation Incubate (with or without heat) Mixing->Incubation Purification SPE Purification (e.g., C18 cartridge) Incubation->Purification Purity_Test Radiochemical Purity (e.g., ITLC) Purification->Purity_Test Final_Product Sterile Filtration & Final Product Purity_Test->Final_Product

References

A Comparative Guide to the Radiolytic Stability of DOTA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the design of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Its ability to form highly stable complexes with a variety of radiometals is paramount to its function. However, the very radiation that makes these compounds useful can also be their undoing. High radiation doses can lead to the radiolytic degradation of the DOTA macrocycle, potentially releasing the radionuclide and compromising the safety and efficacy of the radiopharmaceutical. This guide provides an objective comparison of the radiolytic stability of DOTA complexes, supported by experimental data, to aid researchers in the selection and development of robust radiopharmaceutical candidates.

The Protective Effect of Metal Complexation

A critical factor in the radiolytic stability of DOTA-based radiopharmaceuticals is the chelation of the metal ion itself. Experimental evidence strongly indicates that the formation of a metal-DOTA complex significantly protects the macrocycle from radiolytic degradation.[1][2][3] This protective effect is attributed to the strengthening of the bonds within the DOTA molecule upon coordination with a metal cation, making them less susceptible to attack by radicals generated during radiolysis.[1][2][3]

A study by Mahti et al. (2023) using gamma irradiation on aqueous solutions of DOTA and its zirconium-89 (B1202518) complex (Zr-DOTA) provides a clear illustration of this phenomenon. The degradation of the DOTA ligand was substantially lower when it was part of the Zr-DOTA complex compared to the free ligand in solution.[1][2][3]

Proposed Radiolytic Degradation Pathways

The degradation mechanisms also appear to differ between the free ligand and the complex. For uncomplexed DOTA, the primary degradation pathways involve decarboxylation and the cleavage of the acetate (B1210297) arms.[1][2][3] In contrast, for the Zr-DOTA complex, the main degradation route is the oxidation of the DOTA molecule, specifically the addition of a hydroxyl group.[1][2][3]

Diagram of Proposed Radiolytic Degradation Pathways

G start Prepare DOTA Complex Solution irradiate Irradiate Sample (e.g., with ¹³⁷Cs source) start->irradiate aliquots Collect Aliquots at Different Time Points / Doses irradiate->aliquots analysis Analyze Samples (HPLC, TLC) aliquots->analysis quantify Quantify Radiochemical Purity and Degradation Products analysis->quantify end Assess Stability quantify->end

References

The Influence of PEG Linker Length on In Vivo Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the in vivo characteristics of therapeutic and diagnostic agents is a paramount objective. Polyethylene (B3416737) glycol (PEG) linkers are a cornerstone technology in this endeavor, offering a powerful tool to enhance solubility, prolong circulation half-life, and improve overall stability. However, the length of the PEG linker is not a one-size-fits-all parameter; it is a critical design element that can profoundly dictate the in vivo fate and efficacy of a conjugated molecule. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.

Data Presentation: In Vivo Performance Metrics

The selection of an appropriate PEG linker length involves a trade-off between enhancing pharmacokinetic properties and potentially diminishing in vitro potency. The following tables summarize quantitative data from various in vivo studies, offering a comparative overview of how different PEG linker lengths impact key performance indicators.

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[2][3]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[4]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[2]
Molecule TypePEG Linker LengthKey Biodistribution/Efficacy FindingReference
Folate-Targeted Liposomes2 kDaLower tumor accumulation.[5]
Folate-Targeted Liposomes5 kDaIntermediate tumor accumulation.[5]
Folate-Targeted Liposomes10 kDaHighest tumor accumulation and >40% tumor size reduction.[5][6][7]
DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing the lowest liver accumulation (13% of dose).[4]
Affibody-Based Drug Conjugates4 kDa4.5-fold reduction in in vitro cytotoxicity compared to no PEG.[1][5]
Affibody-Based Drug Conjugates10 kDa22-fold reduction in in vitro cytotoxicity, but the most effective tumor therapy in an animal model due to extended half-life.[1][5]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key in vivo experiments cited in the literature.

Pharmacokinetic Study

Objective: To determine the circulation half-life of PEGylated molecules.

Animal Model: Male Sprague Dawley rats.[8]

Procedure:

  • Administer the PEGylated and non-PEGylated control molecules to the rats via tail vein injection.[9]

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.[8]

  • Process the blood samples to separate plasma.

  • Quantify the concentration of the molecule in the plasma samples using a suitable analytical method (e.g., ELISA, radioactivity counting).[10]

  • Calculate pharmacokinetic parameters, including half-life (t½) and Area Under the Curve (AUC), using appropriate software.[8]

Biodistribution Study

Objective: To evaluate the organ and tumor distribution of PEGylated molecules.

Animal Model: Tumor-xenograft mouse models (e.g., mice bearing LNCaP or PC3-PIP tumors).[9]

Procedure:

  • Administer a radiolabeled or fluorescently-labeled version of the PEGylated molecule to the tumor-bearing mice via tail vein injection.[7][9]

  • At designated time points (e.g., 30, 60, and 120 minutes), euthanize the mice.[9]

  • Harvest organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood.[9]

  • Weigh the harvested organs and measure the amount of the labeled molecule in each organ using a gamma counter or fluorescence imaging system.[7][9]

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy (Antitumor) Study

Objective: To assess the therapeutic efficacy of PEGylated drug conjugates.[2]

Animal Model: Tumor-xenograft models are utilized.[2]

Procedure:

  • Inoculate mice with tumor cells.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[2]

  • Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) according to a specific dosing schedule (e.g., twice weekly for 3 weeks).[2]

  • Regularly measure tumor volume and body weight (e.g., 2-3 times per week).[2]

  • The study concludes when tumors in the control group reach a predetermined size, or at a set time point.

  • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing Experimental Workflows

To further elucidate the processes involved in a comparative in vivo analysis of PEG linker lengths, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Molecule Therapeutic/Diagnostic Molecule Conjugation Conjugation Reaction Molecule->Conjugation PEG2k PEG Linker (2 kDa) PEG2k->Conjugation PEG5k PEG Linker (5 kDa) PEG5k->Conjugation PEG10k PEG Linker (10 kDa) PEG10k->Conjugation Purification Purification & Characterization Conjugation->Purification AnimalModel Animal Model (e.g., Tumor-Xenograft Mice) Purification->AnimalModel Dosing Dosing AnimalModel->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Biodistribution Biodistribution Analysis Dosing->Biodistribution Efficacy Efficacy Study Dosing->Efficacy DataCollection Data Collection PK_PD->DataCollection Biodistribution->DataCollection Efficacy->DataCollection Comparison Comparative Analysis of Linker Lengths DataCollection->Comparison Conclusion Conclusion: Optimal Linker Selection Comparison->Conclusion

References

DOTA vs. Other Chelators for Lutetium-177: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of targeted radionuclide therapy, the choice of chelator is a critical determinant of a radiopharmaceutical's success. This guide provides an objective comparison of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with other common chelating agents for the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu), supported by experimental data and detailed methodologies.

DOTA has established itself as a gold-standard chelator for ¹⁷⁷Lu, primarily due to the high thermodynamic stability and kinetic inertness of the resulting ¹⁷⁷Lu-DOTA complex. This stability is crucial to prevent the premature release of the radionuclide in vivo, which can lead to off-target toxicity and reduced therapeutic efficacy. This guide will delve into the quantitative comparisons of DOTA with other chelators such as DTPA, CHX-A''-DTPA, and NOTA, focusing on key performance indicators like radiolabeling efficiency and stability.

Quantitative Comparison of Chelator Performance

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of DOTA and alternative chelators for ¹⁷⁷Lu.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorTargeting MoleculeRadionuclideRadiochemical Purity (%)Temperature (°C)Time (min)pH
DOTA PSMA-617¹⁷⁷Lu>95%9515-304.5-5.5[1]
DOTA Nimotuzumab¹⁷⁷Lu>98%N/AN/AN/A[2]
CHX-A''-DTPA Nimotuzumab¹⁷⁷Lu>98%N/AN/AN/A[2]
DOTA 2-deoxy-D-glucose (DG)¹⁷⁷Lu>95%9030N/A[3][4]
DOTA Substance P¹⁷⁷Lu>95%9030N/A[5]
DOTA DOTATOC¹⁷⁷Lu98.3 ± 0.6% (manual)N/AN/AN/A[6][7]

Table 2: In Vitro Stability in Human Serum

ChelatorTargeting MoleculeRadionuclideIncubation TimeStability (% intact complex)
DOTA [Pro1,Tyr4]-bombesin¹⁷⁷Lu168 hours (7 days)>95%[8]
DOTA Nimotuzumab¹⁷⁷Lu4 daysGood stability[2]
CHX-A''-DTPA Nimotuzumab¹⁷⁷Lu4 daysGood stability[2]
DOTA 2-deoxy-D-glucose (DG)¹⁷⁷Lu120 hoursHigh degree of stability[3][4]
DOTA Rituximab (DOTA(SCN) conjugate)¹⁷⁷Lu / ⁹⁰YN/AStable[9]
DOTA Rituximab (DOTA(NHS) conjugate)¹⁷⁷Lu / ⁹⁰YN/AStable[9]

The Macrocyclic Advantage: Why DOTA Excels

The superior performance of DOTA and other macrocyclic chelators like NOTA can be attributed to their structural properties.[8] The pre-organized ring structure of these molecules firmly encapsulates the metal ion, leading to high thermodynamic stability and, crucially, high kinetic inertness.[8] This kinetic inertness significantly slows the dissociation of the radiometal from the chelator in the competitive biological environment of the bloodstream, where numerous endogenous metal-binding proteins exist.[8]

In contrast, acyclic (linear) chelators like DTPA, while capable of forming thermodynamically stable complexes, often exhibit lower kinetic inertness.[8] This can make them more susceptible to transchelation, where the radionuclide is transferred to other biological molecules, such as serum proteins like transferrin.[8]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in the comparison of these chelators.

Radiolabeling of DOTA-Conjugated Peptides with ¹⁷⁷Lu

This procedure describes a typical manual radiolabeling process for preparing ¹⁷⁷Lu-labeled peptides conjugated with DOTA, such as PSMA-617.[1]

Materials:

  • DOTA-conjugated precursor (e.g., PSMA-617)

  • No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[1]

  • Ascorbic acid solution (e.g., 50 mg/mL) as a stabilizer[1]

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

  • Dose calibrator

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for quality control

Procedure:

  • In a sterile reaction vial, combine the required volume of buffer and the desired amount of the DOTA-conjugated precursor.

  • Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial and gently mix.

  • Incubate the reaction mixture at a specified temperature (e.g., 95°C) for a designated time (e.g., 15-30 minutes).[1]

  • After incubation, allow the vial to cool to room temperature.

  • Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.[1]

  • Perform quality control to determine the radiochemical purity using TLC or HPLC.

Determination of In Vitro Serum Stability

This protocol outlines a general method for assessing the stability of radiolabeled chelator complexes in human serum.[8]

Procedure:

  • The radiolabeled compound is incubated in human serum at 37°C.

  • Aliquots are taken at various time points (e.g., 1, 4, 24, 48, 72 hours).

  • The aliquots are analyzed using a suitable method, such as TLC or HPLC, to separate the intact radiolabeled complex from any released radionuclide or degradation products.

  • The percentage of intact complex is calculated at each time point relative to the initial time point (t=0).

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Radiolabeling_Workflow Radiolabeling Workflow for ¹⁷⁷Lu-DOTA-Peptides cluster_preparation Reaction Mixture Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Labeling cluster_qc Quality Control DOTA-Peptide DOTA-conjugated Peptide Reaction_Vial Combine in Reaction Vial DOTA-Peptide->Reaction_Vial Lu177 ¹⁷⁷LuCl₃ Lu177->Reaction_Vial Buffer Buffer (pH 4.5-5.5) Buffer->Reaction_Vial Incubation Incubate at 90-95°C for 15-30 min Reaction_Vial->Incubation Cooling Cool to Room Temperature Incubation->Cooling Stabilizer Add Stabilizer (e.g., Ascorbic Acid) Cooling->Stabilizer QC Determine Radiochemical Purity (TLC/HPLC) Stabilizer->QC Chelator_Comparison Structural Comparison of Chelators cluster_properties Key Properties DOTA DOTA High_Stability High Kinetic Inertness & Thermodynamic Stability DOTA->High_Stability NOTA NOTA NOTA->High_Stability DTPA DTPA Lower_Stability Lower Kinetic Inertness DTPA->Lower_Stability CHX-A''-DTPA CHX-A''-DTPA CHX-A''-DTPA->Lower_Stability

References

A Comparative Guide to In Vitro Serum Stability Assays for Radiolabeled Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel radiopharmaceuticals requires rigorous evaluation of their stability in biological environments. A critical step in this preclinical assessment is the in vitro serum stability assay, which predicts the likelihood of a radiolabeled chelate remaining intact within the bloodstream. This guide provides a comparative overview of two widely used methods for determining the in vitro serum stability of radiolabeled chelates: Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) and Radio-Thin Layer Chromatography (Radio-TLC). We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting and implementing the most appropriate assay for their needs.

Data Presentation: Comparative Stability of Radiolabeled Chelates

The stability of a radiolabeled chelate in serum is influenced by the radionuclide, the chelator, and the molecule to which it is conjugated (e.g., an antibody or peptide). The following table summarizes serum stability data for several radiolabeled chelates, analyzed by either SE-HPLC or Radio-TLC. The data is presented as the percentage of the intact radiolabeled chelate remaining after incubation in human serum at 37°C for a specified duration.

Radiolabeled ChelateAnalytical MethodIncubation Time% Intact ChelateReference
111In-DTPA-AntibodyHPLC10 days~50%[1]
111In-Benzyl-EDTA-AntibodyHPLC10 days>80%[1]
111In-DTPA-TrastuzumabSE-HPLC5 days~60-65%[2]
68Ga-NODAGA-PeptideRadio-TLC2 hours>99%[3]
68Ga-PSMA-11RP-HPLC1 hour>95%[4]
177Lu-DOTAGA-OncoFAPHPLC7 days~95%[5]

Experimental Workflows and Methodologies

A generalized workflow for assessing the in vitro serum stability of a radiolabeled chelate is depicted below. This process involves incubation of the radiolabeled compound in serum, followed by separation and analysis of the components over time.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_methods Analytical Methods radiolabeled_chelate Radiolabeled Chelate incubate Incubate at 37°C radiolabeled_chelate->incubate human_serum Human Serum human_serum->incubate sampling Collect Aliquots at Various Time Points incubate->sampling separation Separation of Components sampling->separation quantification Quantification of Radioactivity separation->quantification sec_hplc Size Exclusion HPLC separation->sec_hplc radio_tlc Radio-TLC separation->radio_tlc

In vitro serum stability assay workflow.

Experimental Protocols

Below are detailed protocols for the SE-HPLC and Radio-TLC methods.

Method 1: Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC separates molecules based on their hydrodynamic volume. Larger molecules, such as intact radiolabeled antibodies, elute earlier than smaller molecules, like dissociated radiometal chelates or radiometals bound to smaller serum proteins (e.g., transferrin).

Experimental Protocol:

  • Preparation of Serum Samples: Collect blood from healthy volunteers and allow it to clot at 37°C for 1 hour. Centrifuge the clotted blood at 400 x g and filter the resulting serum through a 0.22 µm syringe filter.[6]

  • Incubation: Add the radiolabeled chelate to the prepared human serum and incubate at 37°C in a humidified chamber with 5% CO₂.[6] The final concentration of the radiolabeled compound should be carefully chosen.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 24, 48, 96 hours), withdraw aliquots of the incubation mixture for analysis.[7]

  • SE-HPLC Analysis:

    • Column: Utilize a size exclusion column appropriate for the size of the radiolabeled molecule (e.g., TSK 3000SW or Bio Silect SEC 250-5).[2][6]

    • Mobile Phase: An isotonic buffer such as phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[2][6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[2][6]

    • Detection: Use an in-line radioactivity detector to monitor the elution of radiolabeled species. A UV detector (at 280 nm) can be used simultaneously to monitor protein elution.[2][6]

  • Data Analysis: Integrate the radioactivity peaks corresponding to the intact radiolabeled chelate and any dissociated/transchelated species. The percentage of intact chelate is calculated as the ratio of the peak area of the intact compound to the total radioactivity detected.

Method 2: Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a planar chromatographic technique where a stationary phase on a plate is used to separate components of a mixture based on their differential partitioning between the stationary and mobile phases. It is a simpler and often faster method compared to HPLC.

Experimental Protocol:

  • Preparation of Serum Samples: Prepare human serum as described in the SE-HPLC protocol.

  • Incubation: Mix the radiolabeled chelate with human serum and incubate at 37°C.[3]

  • Time-Point Sampling: Collect aliquots at various time intervals (e.g., 30, 60, 120 minutes).[3]

  • Radio-TLC Analysis:

    • Stationary Phase: Silica-gel impregnated glass fiber sheets are commonly used.[6]

    • Spotting: Apply a small volume (e.g., 1-5 µL) of the serum sample onto the origin of the TLC plate.[8]

    • Mobile Phase: The choice of mobile phase is critical and depends on the properties of the radiolabeled chelate. A common mobile phase is a 1:1 (v/v) mixture of 10% aqueous ammonium (B1175870) acetate (B1210297) and methanol.[6] For some compounds, 0.1 M citric acid or saline may be used.[3]

    • Development: Place the TLC plate in a development chamber containing the mobile phase and allow the solvent front to move up the plate.

    • Detection: After development, the distribution of radioactivity on the TLC plate is determined using a radio-TLC scanner or by exposing the plate to a phosphor screen.[9]

  • Data Analysis: The intact radiolabeled chelate will typically have a different retention factor (Rf) from the free radiometal or its complexes with serum proteins. The percentage of intact chelate is determined by quantifying the radioactivity at the respective Rf values.

Comparison of Methods

FeatureSize Exclusion HPLC (SE-HPLC)Radio-Thin Layer Chromatography (Radio-TLC)
Principle Separation based on molecular size in solution.Separation based on differential partitioning between stationary and mobile phases.
Resolution High resolution, capable of separating species with small differences in size.Generally lower resolution than HPLC, but can be optimized.[8]
Speed Slower, with typical run times of 15-30 minutes per sample.Faster, with development times typically under 15 minutes.
Equipment Requires a dedicated HPLC system with a radioactivity detector.Requires a TLC scanner or phosphor imager, which is generally less expensive.
Information Provided Provides information on the size of radiolabeled species, allowing for the identification of protein binding.Provides information on the polarity and binding of the radiolabeled species to the stationary phase.
Sample Volume Typically requires larger injection volumes (e.g., 20 µL).[2]Requires very small sample volumes (e.g., 1-5 µL).[8]

Conclusion

Both SE-HPLC and Radio-TLC are valuable techniques for assessing the in vitro serum stability of radiolabeled chelates. SE-HPLC offers higher resolution and provides detailed information about the size of the radiolabeled species, making it ideal for studying transchelation to serum proteins. Radio-TLC is a simpler, faster, and more cost-effective method that is well-suited for rapid screening of stability. The choice between these methods will depend on the specific research question, the properties of the radiolabeled chelate, and the available resources. For a comprehensive stability assessment, employing both techniques can provide complementary and confirmatory data.

References

DOTA vs. HBED-CC for PSMA Targeting: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of chelators for PSMA-targeted radiopharmaceuticals. This guide provides a data-driven comparison of DOTA and HBED-CC, focusing on performance, experimental protocols, and key differentiators to inform rational drug design and development.

The landscape of prostate cancer diagnosis and therapy has been revolutionized by the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals. The choice of the chelator, a molecule that securely holds the radioactive metal, is a critical determinant of the overall performance of these agents. Two of the most prominent chelators used in conjunction with PSMA-targeting ligands are the macrocyclic DOTA and the acyclic HBED-CC. This guide presents a head-to-head comparison of their performance based on preclinical and clinical data.

Performance at a Glance: DOTA vs. HBED-CC

FeatureDOTA (e.g., in PSMA-617)HBED-CC (e.g., in PSMA-11)Key Considerations
Structure MacrocyclicAcyclicStructure influences labeling kinetics and stability.
Radiolabeling with Gallium-68 Requires heating (typically 85-97°C)Can be performed at room temperatureRoom temperature labeling is advantageous for heat-sensitive molecules and simplifies production.[1][2]
Radiochemical Yield High (>90%)High (>90%)Both chelators provide excellent radiochemical yields under optimized conditions.[2]
In Vivo Stability HighHighBoth form stable complexes with Gallium-68 in vivo.[1][2]
Lipophilicity Generally more hydrophilicCan be more lipophilicLipophilicity affects biodistribution and clearance pathways.[1][3]
Tumor Uptake HighHighBoth demonstrate high and specific uptake in PSMA-expressing tumors.[4][5][6]
Normal Tissue Biodistribution Lower retention in kidneys and salivary glands compared to HBED-CC conjugates in some studies.[4][5]Higher uptake and retention in kidneys, salivary glands, and spleen in some preclinical models.[4][5][6][7]Biodistribution in healthy organs is a critical factor for imaging contrast and therapeutic toxicity.
Clinical Detection Rate No significant difference reported between 68Ga-PSMA-617 and 68Ga-PSMA-11 in detecting tumor lesions.[8][9]No significant difference reported compared to DOTA-based agents in terms of detection rate.[8][9]Both are clinically effective for detecting prostate cancer recurrence.[8][9]

In-Depth Performance Analysis

Radiolabeling and Stability

Both DOTA and HBED-CC are highly effective at chelating Gallium-68 (68Ga), the most commonly used positron-emitting radionuclide for PSMA-PET imaging. A key practical difference lies in the reaction conditions. HBED-CC allows for rapid and efficient radiolabeling at room temperature, which is a significant advantage for producing radiopharmaceuticals, especially those involving heat-sensitive targeting vectors.[1][2] DOTA, on the other hand, typically requires heating to achieve optimal radiolabeling yields.[10] Despite these differences in labeling protocols, both chelators form highly stable complexes with 68Ga, which is crucial to prevent the release of the radionuclide in vivo.[1]

Preclinical Biodistribution and Tumor Targeting

Preclinical studies comparing DOTA- and HBED-CC-conjugated PSMA inhibitors have revealed important differences in their pharmacokinetic profiles. In a direct comparative study using a similar Glu-urea-Lys targeting scaffold, the HBED-CC conjugate (68Ga-DKFZ-PSMA-11) demonstrated higher uptake and retention in normal tissues such as the kidneys, blood, spleen, and salivary glands compared to the DOTA-conjugated counterpart.[4][5][6][7] Conversely, the DOTA-based agent showed faster clearance from these organs, which could potentially lead to better imaging contrast at later time points and a more favorable dosimetry for therapeutic applications.

Despite these differences in normal tissue biodistribution, both types of agents have consistently shown high and specific uptake in PSMA-positive tumors in preclinical models.[4][5][6] Some studies have indicated that the choice of chelator can influence the overall lipophilicity of the radiotracer, which in turn affects its interaction with the PSMA receptor and its clearance pathway.[1] It has been suggested that the aromatic components of HBED-CC may contribute to the binding of the radiotracer to PSMA, potentially influencing its biological behavior.[1][11]

Clinical Performance

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the comparison of DOTA and HBED-CC based PSMA agents.

68Ga Radiolabeling of PSMA Ligands

A standardized protocol for the automated synthesis of 68Ga-PSMA-11 (HBED-CC) is as follows:

  • 68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Reaction Setup: In a reaction vial, combine the PSMA-11 precursor (10-20 µg) with a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).[12]

  • Labeling Reaction: Add the 68GaCl3 eluate to the reaction vial. For HBED-CC, the reaction proceeds rapidly at room temperature. For DOTA, the mixture is typically heated at 85-97°C for 3-8 minutes.[10][12]

  • Purification: The reaction mixture is passed through a C18 SPE cartridge to retain the radiolabeled product and wash away unreacted 68Ga.

  • Elution and Formulation: The purified [68Ga]Ga-PSMA ligand is eluted from the cartridge with an ethanol/water mixture and formulated in sterile saline for injection.[13]

  • Quality Control: Radiochemical purity is assessed by radio-TLC and radio-HPLC.[10][13]

In Vitro Cell Uptake and Binding Affinity Assays
  • Cell Culture: Culture PSMA-expressing (e.g., LNCaP or DU145-PSMA) and non-expressing (e.g., DU145) prostate cancer cells in appropriate media.[14][15]

  • Cell Seeding: Seed a known number of cells (e.g., 0.25 x 106 cells/well) in a multi-well plate one day prior to the assay.[14]

  • Uptake Assay:

    • Replace the culture medium with fresh medium.

    • Add the 67Ga- or 68Ga-labeled PSMA tracer at a final concentration of 1 nM.

    • Incubate the plates at 37°C for various time points (e.g., 30, 60 minutes).[14][15]

    • Wash the cells with cold PBS to remove unbound radioactivity.

    • Lyse the cells with NaOH and measure the radioactivity in a gamma counter.[14]

  • Binding Affinity (IC50) Assay:

    • Perform a competitive binding experiment using a constant concentration of the radiolabeled ligand and increasing concentrations of the non-radioactive ("cold") competitor.[14]

    • Following incubation, washing, and cell lysis, measure the bound radioactivity.

    • Calculate the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[14]

Visualizing the Workflow and Logic

To better understand the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for PSMA Radiotracer Evaluation cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation generator 68Ge/68Ga Generator elution Elution with 0.1M HCl generator->elution reaction Labeling Reaction (Room Temp for HBED-CC, Heat for DOTA) elution->reaction psma_ligand PSMA Ligand (DOTA or HBED-CC conjugated) psma_ligand->reaction purification SPE Purification reaction->purification qc Quality Control (Radio-TLC/HPLC) purification->qc uptake_assay Cell Uptake Assay qc->uptake_assay binding_assay Competitive Binding Assay qc->binding_assay injection Radiotracer Injection qc->injection cell_culture PSMA+ & PSMA- Cell Culture cell_culture->uptake_assay cell_culture->binding_assay ic50 IC50 Determination binding_assay->ic50 xenograft Tumor Xenograft Model xenograft->injection pet_ct PET/CT Imaging injection->pet_ct biodistribution Ex Vivo Biodistribution injection->biodistribution

Caption: Workflow for the evaluation of PSMA-targeted radiotracers.

Chelator_Selection_Logic Decision Logic for Chelator Selection start Start: PSMA-Targeted Radiopharmaceutical Development thermosensitive Is the targeting molecule thermosensitive? start->thermosensitive production_simplicity Is simplified, room temperature production a priority? thermosensitive->production_simplicity No select_hbedcc Consider HBED-CC thermosensitive->select_hbedcc Yes favorable_dosimetry Is favorable dosimetry for therapy a key consideration? production_simplicity->favorable_dosimetry No production_simplicity->select_hbedcc Yes select_dota Consider DOTA favorable_dosimetry->select_dota Yes evaluate_both Evaluate both chelators for optimal performance favorable_dosimetry->evaluate_both No

Caption: Decision logic for selecting between DOTA and HBED-CC.

Conclusion

Both DOTA and HBED-CC are excellent chelators for the development of 68Ga-labeled PSMA-targeted radiopharmaceuticals. The choice between them is not straightforward and depends on the specific goals of the research or clinical application.

  • HBED-CC offers the significant advantage of room temperature labeling, which can simplify the production process and is ideal for heat-sensitive targeting molecules.

  • DOTA may offer a more favorable biodistribution profile with lower accumulation in non-target organs like the kidneys and salivary glands, which is a particularly important consideration for the development of PSMA-targeted radioligand therapies to minimize off-target toxicity.

Ultimately, for diagnostic imaging purposes, clinical data suggests that both DOTA- and HBED-CC-based 68Ga-PSMA agents are equally effective. For therapeutic applications, the nuances of their biodistribution and clearance kinetics warrant careful consideration and further investigation to optimize the therapeutic index.

References

Safety Operating Guide

Safe Disposal of DOTA-(t-Butyl)3-PEG5-azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DOTA-(t-Butyl)3-PEG5-azide is a valuable bifunctional linker used in bioconjugation, radiolabeling, and the development of antibody-drug conjugates (ADCs). While its utility in research is significant, the presence of an azide (B81097) functional group necessitates strict adherence to safety and disposal protocols. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The primary and most critical recommendation is that all waste containing this compound be managed as hazardous waste and disposed of through a licensed chemical waste contractor.

Hazard Assessment and Stability

The principal hazard associated with this compound stems from its azide moiety. Organic azides are a class of compounds known for their potential to be energetic or explosive, particularly under conditions of heat, shock, or friction.[1][2] Additionally, azides can react with certain metals, such as lead and copper often found in plumbing, to form highly unstable and shock-sensitive metal azides.[3][4] It is also crucial to avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.[1][3]

However, the stability of organic azides is highly dependent on their molecular structure.[1] An assessment of this compound indicates a relatively stable molecule under normal laboratory conditions due to its high molecular weight and favorable ratio of carbon to nitrogen atoms.[5][6]

Stability Profile of this compound

ParameterValueAssessment
Molecular Formula C₄₀H₇₆N₈O₁₂[7][8]-
Molecular Weight 861.09 g/mol [7][8]High molecular weight generally correlates with increased stability and lower volatility.[5]
Carbon-to-Nitrogen (C/N) Ratio 40 Carbons / 8 Nitrogens = 5.0 A C/N ratio where the number of carbon atoms exceeds the number of nitrogen atoms suggests the compound is stable enough for careful handling and is not prone to spontaneous decomposition.[1][5]
Rule of Six 40 Carbon Atoms / 1 Azide Group = 40 This value is significantly greater than the minimum threshold of six carbon atoms per energetic group, indicating sufficient dilution of the energetic azide group to render the compound relatively safe to handle.[1][5]

Despite its relative stability, all waste containing this compound must be treated as potentially hazardous.

Core Disposal Procedure: Untreated Waste Management

The safest and most compliant method for disposing of this compound is to manage it as untreated hazardous waste. This involves proper segregation, labeling, and storage prior to collection by a certified environmental services contractor.

Step-by-Step Protocol for Untreated Waste:

  • Segregation: Collect all waste containing this compound—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves)—in a dedicated, compatible hazardous waste container.

  • Container Selection: Use a clearly labeled, non-metallic container, such as high-density polyethylene (B3416737) (HDPE) or glass with a non-metallic cap.[9] This prevents the formation of dangerous metal azides.

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," "Azide Compound," and a complete list of its chemical contents, including solvents and their approximate concentrations.

  • Storage: Store the sealed waste container in a cool, dry, designated secondary containment area away from incompatible materials, particularly acids and metals.[3]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

G start Start: Waste Generation step1 Step 1: Segregate Waste (Use dedicated, non-metallic container) start->step1 step2 Step 2: Label Container ('Hazardous Waste', 'Azide Compound', Contents) step1->step2 step3 Step 3: Store Safely (Cool, dry, secondary containment, away from acids) step2->step3 step4 Step 4: Arrange Pickup (Contact EHS or licensed contractor) step3->step4 end End: Professional Disposal (Incineration or licensed destruction) step4->end G start Start: Dilute Aqueous Azide Waste (≤5%) step1 Step 1: Add Sodium Nitrite Solution (1.5g NaNO₂ per 1g NaN₃) start->step1 step2 Step 2: Slowly Add Sulfuric Acid (CRITICAL ORDER: Acid added last) step1->step2 step3 Step 3: Test for Completion (Starch-iodide paper turns blue) step2->step3 step4 Step 4: Neutralize pH (Adjust to pH 6-9) step3->step4 end End: Dispose as Hazardous Waste step4->end

References

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